molecular formula C73H92N18O16S2 B1612638 Wy 41747 CAS No. 68463-41-2

Wy 41747

Cat. No.: B1612638
CAS No.: 68463-41-2
M. Wt: 1541.8 g/mol
InChI Key: JULQTIPKOHNPEZ-JJEOTEJFSA-N
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Description

combines selective inhibition of growth hormone & glucagon release

Properties

IUPAC Name

(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H92N18O16S2/c1-40(93)60-71(104)87-54(28-44-20-10-5-11-21-44)69(102)91-61(41(2)94)72(105)88-58(36-92)70(103)89-59(73(106)107)38-109-108-37-49(75)62(95)82-57(31-47-35-76-39-78-47)68(101)85-55(29-45-32-79-80-33-45)66(99)84-52(26-42-16-6-3-7-17-42)64(97)83-53(27-43-18-8-4-9-19-43)65(98)86-56(30-46-34-77-50-23-13-12-22-48(46)50)67(100)81-51(63(96)90-60)24-14-15-25-74/h3-13,16-23,32-35,39-41,49,51-61,77,92-94H,14-15,24-31,36-38,74-75H2,1-2H3,(H,76,78)(H,79,80)(H,81,100)(H,82,95)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,104)(H,88,105)(H,89,103)(H,90,96)(H,91,102)(H,106,107)/t40-,41-,49+,51+,52+,53+,54+,55?,56-,57+,58+,59+,60?,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULQTIPKOHNPEZ-JJEOTEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H92N18O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68463-41-2
Record name Wy 41747
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068463412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling the Molecular Intricacies of Wy 41747: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacodynamics of the Long-Acting Somatostatin Analogue, Wy 41747

This compound, a potent and long-acting synthetic analogue of the natural hormone somatostatin, exerts its physiological effects primarily through its interaction with somatostatin receptors (SSTRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Agonism at Somatostatin Receptors

The fundamental mechanism of action of this compound lies in its ability to bind to and activate somatostatin receptors, which are G-protein coupled receptors expressed on the surface of various cells throughout the body. There are five distinct subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), and the specific binding profile of this compound to these subtypes dictates its therapeutic effects and potential side effects.

Upon binding, this compound triggers a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has widespread consequences, including the modulation of ion channel activity and the inhibition of hormone secretion.

Downstream Signaling and Physiological Consequences

The activation of somatostatin receptors by this compound initiates a series of downstream signaling pathways that ultimately mediate its diverse physiological effects.

Key Signaling Pathways:

  • Inhibition of Adenylyl Cyclase: As mentioned, this is a central mechanism that reduces intracellular cAMP levels.

  • Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the stimulation of PTPs, which can counteract the effects of growth factor receptor tyrosine kinases, thereby inhibiting cell proliferation.

  • Modulation of Ion Channels: this compound can influence the activity of potassium (K+) and calcium (Ca2+) channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx, which are critical for hormone secretion.

  • MAPK Pathway Regulation: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation, can also be modulated by somatostatin analogues.

These signaling events translate into significant physiological responses, most notably the potent inhibition of the secretion of a wide range of hormones.

Hormonal Inhibition Profile:

Hormone InhibitedGland/Cell TypeTherapeutic Relevance
Growth Hormone (GH)Anterior PituitaryAcromegaly
GlucagonPancreatic α-cellsDiabetes Mellitus
InsulinPancreatic β-cellsDiabetes Mellitus
GastrinG-cells (Stomach)Gastrinomas
Vasoactive Intestinal Peptide (VIP)Pancreatic Islet Cells, GutVIPomas

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for different somatostatin receptor subtypes.

Methodology:

  • Cell Culture: Stably transfect cell lines (e.g., CHO-K1, HEK293) to express individual human somatostatin receptor subtypes (hSSTR1-5).

  • Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models of Hormonal Suppression

Objective: To assess the in vivo efficacy of this compound in suppressing hormone secretion.

Methodology (Example: Glucagon Suppression in a Rat Model):

  • Animal Model: Utilize male Wistar rats.

  • Catheterization: Implant catheters in the jugular vein for blood sampling and the carotid artery for drug administration.

  • Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental conditions.

  • Drug Administration: Administer this compound or vehicle control via intravenous or subcutaneous injection.

  • Stimulation of Glucagon Secretion: Infuse an agent known to stimulate glucagon release, such as arginine.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration and stimulation.

  • Hormone Measurement: Measure plasma glucagon concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the glucagon response in the this compound-treated group to the control group to determine the extent and duration of suppression.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

Wy41747_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wy41747 This compound SSTR Somatostatin Receptor (SSTR) Wy41747->SSTR Binds to G_protein G-protein (Gi/o) SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Modulation of Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Ion_Channel->Hormone_Secretion Binding_Assay_Workflow start Start cell_culture Culture SSTR-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with Radioligand + this compound membrane_prep->incubation filtration Separate bound/free ligand (Filtration) incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

An In-depth Technical Guide to Ciclosidomine as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclosidomine, a mesoionic sydnonimine derivative, functions as a nitric oxide (NO) donor, a class of compounds with significant therapeutic potential in cardiovascular and other diseases. This technical guide provides a comprehensive overview of the core pharmacology of Ciclosidomine, focusing on its mechanism of action as an NO donor, its effects on vascular smooth muscle, and its antiplatelet activity. Detailed experimental protocols for the characterization of its NO-releasing properties and biological effects are provided, along with a summary of available quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and host defense. The therapeutic application of NO is realized through the use of NO donor compounds, which release NO in a controlled manner. Sydnonimines are a class of heterocyclic mesoionic compounds that act as NO donors. Ciclosidomine, chemically known as N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide hydrochloride, is a member of this class.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the current understanding of Ciclosidomine as an NO donor.

Mechanism of Nitric Oxide Release

Sydnonimines, including Ciclosidomine, are prodrugs that undergo metabolic activation to release nitric oxide. The process is initiated by hydrolysis of the sydnonimine ring to an open-ring A-form.[2][3] This intermediate is unstable and subsequently decomposes, a process that is promoted by oxygen and oxidation, to release NO.[4] The release of NO from sydnonimines is a key determinant of their pharmacological activity.[2][4]

Diagram of the Proposed NO Release Mechanism from a Sydnonimine Backbone:

NO_Release_Mechanism Ciclosidomine Ciclosidomine (Sydnonimine) Hydrolysis Hydrolysis Ciclosidomine->Hydrolysis Ring_Opening Ring-Opened Intermediate (A-form) Hydrolysis->Ring_Opening Decomposition Oxidative Decomposition Ring_Opening->Decomposition Oxygen O₂ Oxygen->Decomposition NO_Release Nitric Oxide (NO) Decomposition->NO_Release Inactive_Metabolite Inactive Metabolite Decomposition->Inactive_Metabolite

Caption: Proposed pathway of nitric oxide release from Ciclosidomine.

Pharmacological Effects

The pharmacological effects of Ciclosidomine are primarily mediated by the released nitric oxide. These effects include vasodilation and inhibition of platelet aggregation.

Vasodilation

Nitric oxide is a potent vasodilator. It diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, leading to vasodilation.[6]

Signaling Pathway of Ciclosidomine-Induced Vasodilation:

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Ciclosidomine Ciclosidomine NO Nitric Oxide (NO) Ciclosidomine->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease [Ca²⁺]i ↓ PKG->Ca2_decrease Leads to Relaxation Vasodilation Ca2_decrease->Relaxation

Caption: Signaling cascade of vasodilation induced by Ciclosidomine.

Antiplatelet Activity

Nitric oxide also plays a crucial role in hemostasis by inhibiting platelet aggregation. Similar to its action in smooth muscle, NO activates sGC in platelets, leading to an increase in cGMP levels.[7] This elevation in cGMP activates PKG, which phosphorylates various proteins that ultimately inhibit platelet activation, adhesion, and aggregation.[7][8]

Signaling Pathway of Ciclosidomine-Induced Antiplatelet Effect:

Antiplatelet_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet Ciclosidomine_platelet Ciclosidomine NO_platelet Nitric Oxide (NO) Ciclosidomine_platelet->NO_platelet Metabolism sGC_platelet Soluble Guanylate Cyclase (sGC) NO_platelet->sGC_platelet Activates cGMP_platelet cGMP sGC_platelet->cGMP_platelet Converts GTP to GTP_platelet GTP GTP_platelet->sGC_platelet PKG_platelet Protein Kinase G (PKG) cGMP_platelet->PKG_platelet Activates Inhibition Inhibition of Platelet Activation & Aggregation PKG_platelet->Inhibition Leads to Synthesis_Scheme SIN1 3-Morpholinosydnonimine (SIN-1) Ciclosidomine_base Ciclosidomine (free base) SIN1->Ciclosidomine_base Acylating_Agent Cyclohexanecarbonyl chloride Acylating_Agent->Ciclosidomine_base Base Base (e.g., Pyridine) Base->Ciclosidomine_base Ciclosidomine_HCl Ciclosidomine Hydrochloride Ciclosidomine_base->Ciclosidomine_HCl HCl HCl HCl->Ciclosidomine_HCl NO_Measurement_Workflow cluster_preparation Sample Preparation cluster_detection NO Detection Prepare_Solution Prepare Ciclosidomine solution in physiological buffer (pH 7.4) Incubate Incubate at 37°C Prepare_Solution->Incubate Aliquots Collect aliquots at different time points Incubate->Aliquots Griess Griess Assay (Indirect - measures nitrite/nitrate) Aliquots->Griess Chemiluminescence Chemiluminescence (Direct - reacts with ozone) Aliquots->Chemiluminescence EPR EPR Spectroscopy (Direct - spin trapping) Aliquots->EPR Data_Analysis Data Analysis (Kinetics, Total Release) Griess->Data_Analysis Chemiluminescence->Data_Analysis EPR->Data_Analysis

References

An In-depth Technical Guide on Zaprinast (formerly Wy 41747) and the Cyclic GMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Zaprinast, a phosphodiesterase (PDE) inhibitor, and its intricate relationship with the cyclic guanosine monophosphate (cGMP) signaling pathway. Initially developed under the code Wy 41747, Zaprinast was a precursor to the development of highly successful PDE5 inhibitors like sildenafil.[1][2] While it did not achieve clinical success for its originally intended indications, Zaprinast remains a valuable pharmacological tool for researchers studying cGMP-mediated cellular processes. This document details its mechanism of action, quantitative biochemical data, and relevant experimental protocols, offering a valuable resource for professionals in pharmacology and drug discovery.

The Cyclic GMP Signaling Pathway

The cGMP signaling cascade is a crucial intracellular pathway that governs a wide array of physiological responses, including smooth muscle relaxation, phototransduction, and neuronal signaling.[3][4][5] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[5]

Once synthesized, cGMP exerts its effects by binding to and activating downstream targets, primarily cGMP-dependent protein kinases (PKG).[5] Activated PKG then phosphorylates specific substrate proteins, leading to a cascade of events that culminates in a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which are enzymes that hydrolyze cGMP to the inactive 5'-GMP.[3][4]

cGMP_Signaling_Pathway cluster_activation cGMP Synthesis cluster_signaling Downstream Effects cluster_termination Signal Termination NO NO Natriuretic Peptides Natriuretic Peptides sGC Soluble Guanylate Cyclase (sGC) pGC Particulate Guanylate Cyclase (pGC) GTP GTP cGMP cGMP PKG Protein Kinase G (PKG) Cellular Response Cellular Response PDEs Phosphodiesterases (PDEs) 5'-GMP 5'-GMP

Zaprinast: Mechanism of Action

Zaprinast functions as a competitive inhibitor of several cGMP-specific phosphodiesterases. By blocking the activity of these enzymes, Zaprinast prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels potentiates the downstream effects of the signaling pathway, such as PKG activation and subsequent smooth muscle relaxation.[1][6]

While primarily known as a PDE inhibitor, research has also identified Zaprinast as an agonist for the orphan G protein-coupled receptor 35 (GPR35).[7][8] This dual activity suggests that the full pharmacological profile of Zaprinast may be more complex than initially understood.

Zaprinast_Mechanism cGMP cGMP PDEs PDEs cGMP->PDEs substrate 5'-GMP 5'-GMP PDEs->5'-GMP hydrolysis Increased cGMP Increased cGMP PDEs->Increased cGMP leads to Zaprinast Zaprinast Zaprinast->PDEs inhibits PKG Activation PKG Activation Increased cGMP->PKG Activation Cellular Response Cellular Response PKG Activation->Cellular Response

Quantitative Data

The inhibitory potency of Zaprinast varies across different PDE isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Zaprinast against several human PDE subtypes. Additionally, the half-maximal effective concentration (EC50) for its agonistic activity on rat and human GPR35 is included.

TargetIC50 (µM)Reference(s)
PDE1>100[1]
PDE50.76[1]
PDE60.15[1]
PDE929.0[1]
PDE1112.0[1]
PfPDE1 (P. falciparum)3.8[1]
Target (GPR35)EC50 (nM)Reference(s)
rat GPR3516[7]
human GPR35840[7]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific PDE isoform using a fluorescence polarization-based assay.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE5A1)

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Zaprinast or other test compounds

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of Zaprinast in assay buffer.

  • Add a small volume of the diluted compound or vehicle control to the wells of the microplate.

  • Add the purified PDE enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAM-cGMP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M EDTA).

  • Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Serial Dilutions Prepare Zaprinast serial dilutions Dispense Dispense compound/ vehicle to plate Serial Dilutions->Dispense Add Enzyme Add PDE enzyme and incubate Dispense->Add Enzyme Add Substrate Add FAM-cGMP substrate Add Enzyme->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Stop Reaction Add stop solution Incubate->Stop Reaction Measure FP Measure fluorescence polarization Stop Reaction->Measure FP Calculate Calculate % inhibition and IC50 Measure FP->Calculate

cGMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of Zaprinast on intracellular cGMP levels, often performed using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium

  • Zaprinast or other test compounds

  • A nitric oxide donor (e.g., sodium nitroprusside, SNP) to stimulate sGC

  • Lysis buffer

  • Commercial cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of Zaprinast or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an sGC activator, such as SNP, for a short period (e.g., 10 minutes) to induce cGMP production.

  • Aspirate the medium and lyse the cells with the provided lysis buffer.

  • Collect the cell lysates and perform the cGMP ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Quantify the cGMP concentration in each sample by comparing to a standard curve.

  • Analyze the dose-dependent effect of Zaprinast on cGMP accumulation.

Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the functional effect of Zaprinast on the contractility of isolated smooth muscle tissue.[9]

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

  • A vasoconstrictor (e.g., phenylephrine)

  • Zaprinast or other test compounds

  • Data acquisition system

Procedure:

  • Mount the isolated tissue rings in the organ baths containing pre-warmed and gassed Krebs-Henseleit solution.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor like phenylephrine.

  • Once a plateau in contraction is reached, add cumulative concentrations of Zaprinast to the bath.

  • Record the changes in isometric tension after each addition.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and determine the EC50 for relaxation.

Conclusion

Zaprinast, though not a clinically marketed drug, has been instrumental in the study of the cGMP signaling pathway and the development of subsequent PDE inhibitors. Its well-characterized inhibitory profile against various PDEs and its more recently discovered activity at GPR35 make it a versatile tool for researchers. The experimental protocols detailed in this guide provide a foundation for investigating the effects of Zaprinast and other modulators of the cGMP pathway, facilitating further discoveries in this critical area of cell signaling and drug development.

References

Ciclosidomine: A Technical Overview of its Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclosidomine is a mesoionic compound belonging to the class of sydnonimines, which are known for their nitric oxide (NO) donating properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and the proposed mechanism of action of Ciclosidomine. The document details its signaling pathway, involving the release of nitric oxide and subsequent activation of soluble guanylyl cyclase. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis, acknowledging the limited availability of specific quantitative data and detailed experimental procedures in publicly accessible literature.

Chemical Structure and Properties

Ciclosidomine, chemically named N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide, is a synthetic compound with a unique mesoionic sydnonimine ring structure. This structure is characterized by a delocalized positive charge within the heterocyclic ring and a negative charge on the exocyclic nitrogen atom.

Chemical Structure:

Ciclosidomine_Structure cluster_ciclosidomine Ciclosidomine img img

Caption: 2D structure of the parent compound of Ciclosidomine.

Table 1: Chemical and Physical Properties of Ciclosidomine Hydrochloride

PropertyValueSource
IUPAC Name N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide;chloridePubChem
Molecular Formula C₁₃H₂₁ClN₄O₃PubChem
Molecular Weight 316.78 g/mol PubChem
CAS Number 26209-07-4PubChem
Canonical SMILES C1CCC(CC1)C(=O)NC2=C--INVALID-LINK--N3CCOCC3.[Cl-]PubChem
Solubility Information not readily available. Sydnonimines are generally sparingly soluble in water.N/A
Stability The stability of Ciclosidomine in solution is dependent on pH, temperature, and light exposure. It undergoes hydrolysis, which is catalyzed by both acids and bases.[1][1]

Mechanism of Action and Signaling Pathway

Ciclosidomine is classified as a nitric oxide (NO) donor. Its mechanism of action is believed to be similar to other sydnonimines, such as Molsidomine. The process involves a series of chemical transformations that ultimately lead to the release of NO, a potent vasodilator.

The proposed signaling pathway is as follows:

  • Hydrolysis: Ciclosidomine is thought to undergo spontaneous, pH-dependent hydrolysis to form an open-ring intermediate. This step is crucial for the subsequent release of NO.

  • NO Release: The open-ring intermediate is unstable and, in the presence of molecular oxygen, decomposes to release nitric oxide. This decomposition is a complex process that may involve superoxide radicals in an autocatalytic cycle.

  • Activation of Soluble Guanylyl Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of Protein Kinase G (PKG): The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).

  • Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing relaxation of the vascular smooth muscle, resulting in vasodilation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Ciclosidomine Ciclosidomine Intermediate Open-ring Intermediate Ciclosidomine->Intermediate Hydrolysis (pH-dependent) NO Nitric Oxide (NO) Intermediate->NO O₂-dependent decomposition sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP catalyzes cGMP cGMP GTP->cGMP PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active Activation Vasodilation Vasodilation PKG_active->Vasodilation leads to

Caption: Proposed signaling pathway of Ciclosidomine leading to vasodilation.

Experimental Protocols

Generalized Synthesis of Ciclosidomine Hydrochloride

The synthesis of sydnonimines typically involves the nitrosation of an N-substituted amino acid derivative followed by cyclization. A plausible, though unverified, synthetic route for Ciclosidomine is outlined below.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow start N-Aminomorpholine step1 Reaction with Cyclohexanecarbonyl chloride start->step1 intermediate1 N-Cyclohexanecarbonyl-N-aminomorpholine step1->intermediate1 step2 Reaction with Formaldehyde and Cyanide intermediate1->step2 intermediate2 N-(Cyclohexanecarbonyl)-N-(cyanomethyl)aminomorpholine step2->intermediate2 step3 Nitrosation (e.g., with NaNO₂/HCl) intermediate2->step3 intermediate3 N-(Cyclohexanecarbonyl)-N-(cyanomethyl)-N-nitrosoaminomorpholine step3->intermediate3 step4 Cyclization (e.g., with HCl in inert solvent) intermediate3->step4 product Ciclosidomine Hydrochloride step4->product

Caption: A conceptual workflow for the synthesis of Ciclosidomine Hydrochloride.

Methodology:

  • Acylation: N-Aminomorpholine is reacted with cyclohexanecarbonyl chloride in the presence of a base to yield N-cyclohexanecarbonyl-N-aminomorpholine.

  • Cyanomethylation: The resulting amide is then reacted with formaldehyde and a cyanide source (e.g., potassium cyanide) to introduce a cyanomethyl group, forming N-(cyclohexanecarbonyl)-N-(cyanomethyl)aminomorpholine.

  • Nitrosation: The aminonitrile is nitrosated using a suitable nitrosating agent, such as sodium nitrite in an acidic medium, to give N-(cyclohexanecarbonyl)-N-(cyanomethyl)-N-nitrosoaminomorpholine.

  • Cyclization: The N-nitroso compound is then treated with a strong acid, such as hydrogen chloride in an inert solvent, to induce cyclization and form the sydnonimine ring, yielding Ciclosidomine hydrochloride.

Purification and Characterization: The final product would require purification, likely by recrystallization. Characterization should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Generalized High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reversed-phase HPLC method would be suitable for the analysis of Ciclosidomine. The following is a proposed starting point for method development.

Table 2: Proposed HPLC Parameters for Ciclosidomine Analysis

ParameterProposed Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by UV-Vis spectral analysis of Ciclosidomine (typically in the range of 280-350 nm for sydnonimines).
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Method Validation: The developed method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Quantitative Data

There is a notable lack of publicly available quantitative data regarding the biological activity of Ciclosidomine, such as EC₅₀ or IC₅₀ values. Further research is required to establish a comprehensive pharmacological profile.

Conclusion

Ciclosidomine is a promising nitric oxide donor with a well-understood general mechanism of action for its class of compounds. However, a detailed understanding of its specific metabolic fate, along with robust, publicly available data on its synthesis, analysis, and quantitative biological activity, is currently limited. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of Ciclosidomine. It is imperative that any experimental work based on these generalized procedures be preceded by thorough method development and validation.

References

An In-Depth Technical Guide to the In Vitro Effects of Wy-14643 (Pirinixic Acid) on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Wy-14643 (also known as Pirinixic Acid), a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its mechanism of action, effects on various cell lines, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

Wy-14643 functions as a ligand for PPARα, a nuclear receptor protein that acts as a transcription factor.[1] Upon activation by ligands such as Wy-14643, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro effects of Wy-14643 across different cell lines.

Table 1: Cytotoxicity and Anti-proliferative Effects of Wy-14643

Cell LineCell TypeEffect AssessedKey FindingsReference
786-OClear Cell Renal Cell Carcinoma (ccRCC)Cell Viability (IC50)IC50: 219.1 ± 11.7 µM[3]
A498Clear Cell Renal Cell Carcinoma (ccRCC)Cell Viability (IC50)IC50: 207.4 ± 8.3 µM[3]
Neonatal Rat Cardiac MyocytesCardiomyocytesInhibition of HypertrophySuppressed increases in protein synthesis, cell surface area, and sarcomeric organization.[4]
786-OClear Cell Renal Cell Carcinoma (ccRCC)Cell Cycle Analysis (at 48h)Dose-dependent cell cycle arrest in the S phase (increase from 45.4% to 59.4%).[3]

Table 2: Effects of Wy-14643 on Gene and Protein Expression

Cell LineTarget Gene/ProteinRegulationExperimental AssayKey FindingsReference
Human KeratinocytesThymus and Activation-Related Chemokine (TARC)DownNot specifiedReduced expression of TARC.[5]
Human KeratinocytesRegulated on Activation Normal T cell Expressed (RANTES)DownNot specifiedReduced expression of RANTES.[5]
Human KeratinocytesHuman β defensin 3UpmRNA analysisUpregulated mRNA expression, but not protein levels.[5]
786-OCDK2, Cyclin A, Cyclin B1DownWestern BlottingDownregulated S-G2/M-related proteins.[3]
HepG2CD36, CPT1A, MCAD, VLCADUpReal-time PCRDose-dependent increase in mRNA levels of genes involved in fatty acid transport and β-oxidation.[6]
Differentiated THP1IL-6, IL-15DownReal-time PCRInhibited LPS-stimulated upregulation in a dose-dependent manner.[6]
Primary Rat HepatocytesPPARα-mRNAUpNot specifiedAttenuated hypoxia/reoxygenation-induced downregulation.[7]
Primary Rat HepatocytesMalondialdehyde (MDA)DownNot specifiedSignificantly decreased levels, indicating reduced lipid peroxidation.[7]
Primary Rat HepatocytesSuperoxide Dismutase (SOD)UpNot specifiedObserved high levels in pre-treated groups.[7]
Primary Rat HepatocytesGlutathione (GSH)UpNot specifiedIncreased content in hepatocytes subjected to hypoxia/reoxygenation.[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Wy-14643 on cell lines.

  • Methodology:

    • Cells (e.g., 786-O, A498) are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to adhere overnight.[8]

    • The cells are then treated with increasing concentrations of Wy-14643 for a defined period (e.g., 24, 48, or 72 hours).[8][9]

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.[8]

    • Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.[3]

2. Transwell Migration Assay

  • Objective: To assess the effect of Wy-14643 on cell migration.

  • Methodology:

    • Transwell inserts with a porous membrane are placed in a 24-well plate.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Cells, pre-treated with various concentrations of Wy-14643 or a control, are seeded into the upper chamber in a serum-free medium.

    • The plate is incubated for a specific duration to allow cell migration through the membrane.

    • Non-migratory cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted stain.[3]

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of Wy-14643 on cell cycle progression.

  • Methodology:

    • Cells are seeded and treated with Wy-14643 for a specified time (e.g., 48 hours).[3]

    • After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

    • The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.[3]

4. Gene Expression Analysis (Real-time PCR)

  • Objective: To quantify the changes in the expression of target genes in response to Wy-14643 treatment.

  • Methodology:

    • Cells are treated with Wy-14643 or a vehicle control.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

    • Real-time PCR is carried out using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

    • The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

    • The relative gene expression is calculated using the ΔΔCt method.[6]

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway Activated by Wy-14643

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wy14643 Wy-14643 PPARa_inactive PPARα Wy14643->PPARa_inactive Enters Cell & Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE PPARa_active->PPRE RXR_active->PPRE TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation BiologicalEffects Biological Effects (Lipid Metabolism, Anti-inflammation) Proteins->BiologicalEffects Mediates

Caption: PPARα signaling pathway activated by Wy-14643.

General Experimental Workflow for In Vitro Analysis of Wy-14643

experimental_workflow cluster_assays In Vitro Assays start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with Wy-14643 (Dose-response and Time-course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Cell Migration Assay (e.g., Transwell) treatment->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle gene_expression Gene/Protein Expression (PCR, Western Blot) treatment->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis cell_cycle->data_analysis gene_expression->data_analysis conclusion Conclusion on In Vitro Effects data_analysis->conclusion

Caption: A typical experimental workflow for studying Wy-14643 in vitro.

Conclusion

Wy-14643 (Pirinixic Acid) is a valuable research tool for investigating the roles of PPARα in various cellular processes. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and modulate the expression of genes involved in inflammation and lipid metabolism in a variety of cell lines. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of PPARα agonists.

References

An In-depth Technical Guide on WY 41747 (SIN-1) as a Metabolite of Molsidomine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of WY 41747, also known as SIN-1 (3-morpholino-sydnonimine), the primary active metabolite of the antianginal drug molsidomine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic activation, pharmacological action, and experimental evaluation of this compound.

Molsidomine is a prodrug that exerts its therapeutic effects through its conversion to SIN-1.[1][2][3] This biotransformation primarily occurs in the liver and is essential for the drug's vasodilatory and antiplatelet activities.[1][2][4]

Metabolic Activation and Mechanism of Action

Molsidomine undergoes enzymatic hydrolysis in the liver to form its active metabolite, SIN-1.[1][4] SIN-1 is an unstable compound that, through a non-enzymatic process, releases nitric oxide (NO).[2][3] This spontaneous release of NO is a key feature of molsidomine's mechanism, distinguishing it from traditional nitrates which often require enzymatic conversion and can lead to the development of tolerance.[3]

The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][3] Elevated cGMP promotes the relaxation of vascular smooth muscle, resulting in vasodilation.[1] This vasodilation improves blood flow and oxygen supply to the myocardium, alleviating the symptoms of angina pectoris.[1] Furthermore, the released NO also possesses antiplatelet properties.[3]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for molsidomine and its active metabolite, SIN-1.

Table 1: Pharmacokinetic Parameters of Molsidomine and SIN-1

ParameterMolsidomineSIN-1Reference
Time to Peak Plasma Concentration (tmax) 1 to 2 hours-[5][6]
Bioavailability (oral) 44% to 59%-[6]
Plasma Half-life (t1/2) -1 to 2 hours[6]
Protein Binding 3% to 11%-[6]
Elimination >90% excreted as metabolites in urine-[6]

Table 2: Pharmacodynamic Parameters of SIN-1

ParameterValueConditionReference
IC50 (U-46619-induced platelet aggregation) 0.9 µmol/LHuman Platelet-Rich Plasma[7]
IC50 (Arachidonic Acid-induced platelet aggregation) 1.4 µmol/LHuman Platelet-Rich Plasma[7]
IC50 (Thromboxane B2 formation) 2.9 µmol/LHuman Platelet-Rich Plasma[7]
IC50 (12-HPETE formation) 1.7 +/- 0.4 µmol/LHuman Platelets[8]

Experimental Protocols

1. In Vitro Measurement of Nitric Oxide Release using the Oxyhemoglobin Technique

This method is utilized to determine the release of NO from SIN-1 in biological preparations, such as perfused hearts.

  • Preparation: Langendorff-perfused rabbit hearts are used as the experimental model.

  • Procedure:

    • SIN-1 is infused into the coronary inflow of the perfused heart.

    • The coronary effluent is continuously monitored for the presence of NO.

    • NO is detected on-line using the oxyhemoglobin technique. This technique is based on the principle that NO rapidly reacts with oxyhemoglobin to form methemoglobin, causing a measurable change in the absorbance spectrum.

  • Data Analysis: The change in absorbance is used to quantify the amount of NO released.[9]

2. Platelet Aggregation Assays

These assays are employed to evaluate the antiplatelet effects of SIN-1.

  • Preparation: Platelet-rich plasma (PRP) is prepared from human or rabbit blood samples.

  • Procedure:

    • PRP is treated with various concentrations of SIN-1.

    • Platelet aggregation is induced using agents such as arachidonic acid (AA) or the prostaglandin endoperoxide analogue U-46619.[7]

    • The extent of platelet aggregation is measured using an aggregometer.

  • Data Analysis: The concentration of SIN-1 that inhibits platelet aggregation by 50% (IC50) is determined.[7]

Visualizations

Metabolic and Signaling Pathway of Molsidomine

molsidomine_pathway molsidomine Molsidomine (Prodrug) sin1 SIN-1 (this compound - Active Metabolite) molsidomine->sin1 Hepatic Metabolism no Nitric Oxide (NO) sin1->no Spontaneous, Non-enzymatic Release gc Guanylate Cyclase (sGC) no->gc Activation gtp GTP cgmp cGMP gtp->cgmp Conversion relaxation Vascular Smooth Muscle Relaxation cgmp->relaxation Increased Levels Lead to vasodilation Vasodilation relaxation->vasodilation

Caption: Metabolic activation of molsidomine to SIN-1 and subsequent NO signaling pathway.

Experimental Workflow for In Vitro NO Release Measurement

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis heart Langendorff-perfused Rabbit Heart infusion Infusion of SIN-1 into Coronary Inflow heart->infusion collection Collection of Coronary Effluent infusion->collection detection On-line NO Detection (Oxyhemoglobin Technique) collection->detection quantification Quantification of NO Release detection->quantification

Caption: Workflow for the in vitro measurement of NO release from SIN-1.

References

A Technical Guide to the Spontaneous Release of Nitric Oxide from Ciclosidomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical mechanisms, kinetics, and downstream signaling pathways associated with the spontaneous release of nitric oxide (NO) from Ciclosidomine. It includes detailed experimental protocols for quantifying NO release and visual diagrams to elucidate key processes.

Core Mechanism of Nitric Oxide Release

Ciclosidomine, a member of the sydnonimine class of compounds, is a prodrug that undergoes a multi-step, non-enzymatic transformation to release nitric oxide. This process is crucial for its pharmacological activity, primarily vasodilation. The release mechanism is dependent on physiological pH and the presence of molecular oxygen.

The transformation begins with the hydrolysis of the parent compound, Ciclosidomine, to its active metabolite, SIN-1 (3-morpholino-sydnonimine). At a physiological pH greater than 5, SIN-1 spontaneously undergoes a pH-dependent ring-opening to form SIN-1A, an N-nitroso-aminoacetonitrile derivative.[1][2] In the presence of oxygen, this open-ring form is labile and decomposes, releasing nitric oxide (NO) and superoxide (O₂⁻), and forming the stable byproduct SIN-1C.[1][2][3]

G cluster_0 Chemical Decomposition Pathway A Ciclosidomine (Prodrug) B SIN-1 (Active Metabolite) A->B  Hydrolysis C SIN-1A (Open-Ring Form) B->C  pH > 5 (Spontaneous) D Nitric Oxide (NO) C->D + O₂ (Oxidative Decomposition) E Superoxide (O₂⁻) C->E + O₂ (Oxidative Decomposition) F SIN-1C (Stable Metabolite) C->F + O₂ (Oxidative Decomposition)

Figure 1: Decomposition pathway of Ciclosidomine to release Nitric Oxide.

Kinetics of Nitric Oxide Release

The rate of NO release from sydnonimines is influenced by several factors, including pH, oxygen concentration, and the specific chemical structure of the compound. The process involves the formation of superoxide, which is correlated with oxygen consumption.[3] The half-life of SIN-1, the active metabolite, is approximately 40 minutes at neutral pH in aqueous solutions.[2] The stability of the intermediate "A" form (like SIN-1A) does not directly correlate with the rate of NO release, indicating that the extent of NO formation is a complex process.[3]

ParameterCompound/ConditionValueReference
Half-life (t½) SIN-1 (at neutral pH)~40 min[2]
Half-life (t½) CD-HEDA/NO0.71 h[4]
Half-life (t½) CD-MA/NO1.46 h[4]
Half-life (t½) CD-PA/NO1.73 h[4]
Key Reactant SIN-1A DecompositionOxygen[1]
Stability of SIN-1A Under NitrogenStable[1]
Stability of SIN-1A Under Air / Pure OxygenLabile / Very Unstable[1]

Table 1: Summary of kinetic data for NO release from SIN-1 and other representative NO donors. The data for various N-diazeniumdiolate-modified cyclodextrins (CD) illustrates the tunability of release kinetics based on molecular structure.

Downstream Signaling Pathway: sGC Activation

The nitric oxide released from Ciclosidomine is a potent signaling molecule that primarily targets soluble guanylate cyclase (sGC).[5] NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme prosthetic group on the sGC enzyme.[6] This binding event triggers a conformational change in sGC, activating it several hundred-fold.[7] The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels subsequently activate downstream proteins, including cGMP-dependent protein kinases, which ultimately leads to a reduction in intracellular calcium levels and smooth muscle relaxation (vasodilation).[6]

G cluster_1 NO-sGC-cGMP Signaling Cascade NO Nitric Oxide (NO) (from Ciclosidomine) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC Response Physiological Response (e.g., Vasodilation) cGMP->Response Activates Downstream Effectors

Figure 2: Signaling pathway of nitric oxide via activation of soluble guanylate cyclase.

Experimental Protocols for Quantification

Accurate quantification of NO release is critical for developing and characterizing NO donor drugs. Due to the short half-life of NO, its measurement often relies on detecting its more stable decomposition products, such as nitrite (NO₂⁻) and nitrate (NO₃⁻), or by observing its direct reactions.[8]

Oxyhemoglobin Assay

This is an indirect spectrophotometric method that relies on the NO-induced oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb).[3]

  • Principle: NO rapidly reacts with oxyHb (Fe²⁺) to form metHb (Fe³⁺) and nitrate. The conversion is monitored by the change in absorbance.

  • Methodology:

    • Prepare a solution of oxyhemoglobin in a phosphate buffer (e.g., 50 mM, pH 7.4).

    • Initiate the experiment by adding the NO donor compound (e.g., Ciclosidomine/SIN-1) to the oxyhemoglobin solution at 37°C.

    • Continuously record the absorbance spectrum or the change in absorbance at specific wavelengths (e.g., monitoring the decrease at ~577 nm and increase at ~630 nm).

    • Calculate the rate of NO formation from the initial linear slope of the extinction vs. time gradient.[3]

  • Advantages: Offers high sensitivity (nanomolar levels).[9]

  • Limitations: The assay is limited by the concentration of oxyhemoglobin; once it is fully converted, further NO release cannot be monitored.[9]

Griess Assay

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[8][9]

  • Principle: It is a two-step diazotization reaction. First, nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, purple-colored azo compound that absorbs light strongly at approximately 540 nm.[8][10]

  • Methodology:

    • Incubate the NO donor in a relevant biological buffer (e.g., PBS or RPMI-1640 medium) at 37°C for the desired time periods.

    • At each time point, collect an aliquot of the sample solution.

    • Add the Griess reagent (a mixture of sulfanilamide and NED in acid) to the sample.

    • Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

    • Measure the absorbance of the solution at ~540 nm using a spectrophotometer.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

  • Advantages: Useful for measuring micromolar amounts of NO and for initial screening of long-term release profiles.[9]

  • Limitations: Can have low sensitivity in complex biological media like blood due to interferences.[9]

G cluster_2 Griess Assay Experimental Workflow Start Incubate NO Donor in Buffer (37°C) Sample Collect Sample Aliquots at Time Intervals Start->Sample Reagent Add Griess Reagent (Sulfanilamide + NED) Sample->Reagent Develop Incubate for Color Development Reagent->Develop Measure Measure Absorbance at ~540 nm Develop->Measure Quantify Quantify Nitrite (NO₂⁻) vs. Standard Curve Measure->Quantify

Figure 3: A simplified workflow for the quantification of nitrite using the Griess Assay.
Electrochemical Detection

This method involves the use of an NO-selective amperometric electrode for the direct, real-time measurement of NO release.

  • Principle: An NO-selective sensor measures the current generated when NO is oxidized at the electrode surface. The resulting current is directly proportional to the concentration of NO.

  • Methodology:

    • Calibrate the NO electrode according to the manufacturer's instructions using standard NO solutions or a chemical NO donor with known kinetics.

    • Place the electrode in the sample solution (e.g., buffer at 37°C).

    • After establishing a stable baseline, inject the NO donor compound (Ciclosidomine).

    • Record the change in current over time, which corresponds to the real-time concentration of NO being released.

  • Advantages: Enables real-time measurements in various biological settings.[9]

  • Limitations: The signal can be transient and measurements are challenging in highly oxygenated or complex media, making long-term quantification difficult.[9]

References

Sydnone Imine Derivatives: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the burgeoning research applications of sydnone imine derivatives. These mesoionic compounds have garnered significant interest due to their unique reactivity, particularly in the realm of bioorthogonal chemistry. This document details their application in drug delivery, cellular imaging, and catalysis, presenting quantitative data, experimental protocols, and key mechanistic pathways to support advanced research and development.

Core Application: Bioorthogonal "Click-and-Release" Chemistry

A cornerstone of sydnone imine utility is the Strain-Promoted SydnonImine Cycloaddition (SPSIC). This reaction provides a powerful "click-and-release" mechanism for spatiotemporal control over molecular processes.[1] The reaction proceeds via a [3+2] cycloaddition between a sydnone imine and a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a transient bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction to yield a stable pyrazole and release an isocyanate-containing molecule.[1] This unique transformation is highly efficient in biological media, including cell lysate and blood plasma.[2]

SPSIC_Mechanism cluster_process SPSIC Reaction SI Sydnone Imine (SI) Intermediate Bicyclic Intermediate SI->Intermediate [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Intermediate Pyrazole Clicked Pyrazole Product Intermediate->Pyrazole Retro-Diels-Alder Isocyanate Released Isocyanate Intermediate->Isocyanate Release

Caption: The Strain-Promoted SydnonImine Cycloaddition (SPSIC) click-and-release mechanism.

The kinetics of the SPSIC reaction are highly tunable. The rate can be enhanced by up to six orders of magnitude by modifying the substituents at the 6-position of the sydnone imine core, with electron-donating groups significantly increasing the reaction speed.[1]

Table 1: Kinetic Data for SPSIC Reactions

Sydnone Imine Derivative Reaction Partner Solvent Second-Order Rate Constant (k₂, M⁻¹s⁻¹) Reference
SI5 (N-H) DBCO PBS (pH 7.4) 0.046 ± 0.002 [3]
SI6 (N-Me) DBCO PBS (pH 7.4) 0.41 ± 0.01 [3]

| Im10 (urea moiety) | BCN | PBS (pH 7.4) | 2.5 |[4] |

  • Preparation of Solutions: Prepare stock solutions of the sydnone imine derivative and the strained alkyne (e.g., DBCO) in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: In a quartz cuvette, dilute the sydnone imine stock solution to a final concentration of 100 µM in a buffered aqueous solution (e.g., 0.1 M PBS, pH 7.4).

  • Data Acquisition: Monitor the reaction progress using a UV-Vis spectrophotometer by observing the change in absorbance at a characteristic wavelength of the sydnone imine.

  • Kinetic Analysis: Add one equivalent of the strained alkyne to initiate the cycloaddition. Record the absorbance change over time to determine the reaction rate constant.[3]

  • Product Confirmation: Reaction products can be confirmed by analyzing the final mixture using ¹H NMR or UPLC.[3]

Applications in Drug Development and Delivery

The precise spatiotemporal control offered by the SPSIC reaction makes sydnone imines ideal candidates for bioorthogonal prodrug strategies.[2] A drug can be masked as a stable sydnone imine derivative and released only upon reaction with a specific trigger molecule.

Prodrug_Activation Prodrug Sydnone Imine-Caged Drug (Inactive) Activation SPSIC Reaction in Target Tissue Prodrug->Activation Trigger Strained Alkyne (e.g., DBCO) Trigger->Activation Drug Active Drug (Released) Activation->Drug Byproduct Pyrazole Byproduct Activation->Byproduct

Caption: General workflow for bioorthogonal activation of a sydnone imine-based prodrug.

This strategy has been successfully employed to release various therapeutic agents.

  • Amide, Sulfonamide, and Urea-Containing Drugs: Liang et al. pioneered this approach by developing a sydnone imine capable of releasing the sulfonamide drug Celecoxib upon reaction with DBCO.[2] This concept has been extended to other drugs, including the release of Paroxetine.[3]

  • Cancer Therapy: Sydnone imine prodrugs have been used for targeted cancer therapy. In one strategy, gold nanoparticles functionalized with a tumor-targeting peptide and cyclooctynes were used to trigger the release of the drug lonidamine from a sydnone imine prodrug specifically at the tumor site for photothermal therapy.[2] Additionally, sydnone imine analogues of Nitrosulindac, a nitric oxide (NO)-donating NSAID, have shown potent activity in inhibiting proliferation and inducing apoptosis in cancer cells.[2]

Table 2: Examples of Sydnone Imine-Based Prodrugs

Prodrug System Released Agent Trigger Target Application Reference
SI-Celecoxib Celecoxib (Sulfonamide) DBCO Targeted drug delivery [2]
SI19-21 Paroxetine (Amine) DBCO Controlled release [3]
AuNP-SI-Lonidamine Lonidamine AuNP-Cyclooctyne Cancer photothermal therapy [2]
SI-Abiraterone Abiraterone + NO N/A (NO Donor) Prostate cancer treatment [2]

| SI-Nitrosulindac analogues | NO + NSAID | N/A (NO Donor) | Cancer therapy |[2] |

Sydnone imines are a well-established class of nitric oxide (NO) prodrugs.[5] The antianginal drug Molsidomine is a classic example. In the body, Molsidomine is enzymatically hydrolyzed by liver esterases to its active metabolite, SIN-1. At physiological pH, SIN-1 is unstable and converts to an open-ring form, SIN-1A, which then releases NO.[2][6] This NO-releasing capability is responsible for the vasodilatory effects of the drug.[6]

Molsidomine_Activation Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Liver Esterases SIN1A SIN-1A (Open Form) SIN1->SIN1A pH-dependent conversion NO Nitric Oxide (NO) SIN1A->NO Release Effect Vasodilation NO->Effect

Caption: Metabolic activation pathway of Molsidomine to release nitric oxide (NO).

Applications in Cellular Imaging

The bioorthogonal and fluorogenic nature of some SPSIC reactions makes them highly suitable for cellular imaging.[7] By designing sydnone imine probes that release a fluorescent isocyanate, researchers can visualize biological processes in living cells.[8]

  • Cell Culture: Plate cells (e.g., A549) in a suitable imaging dish and culture overnight.

  • Probe Incubation: Treat the cells with a solution of the fluorogenic sydnone imine probe (e.g., 50 µM) and incubate for a set period (e.g., 2 hours).

  • Washing: Gently wash the cells with PBS to remove any excess, uninternalized probe.

  • Activation: Add a solution of the strained alkyne trigger (e.g., 20 µM DBCO) to the cells to initiate the click-and-release reaction.

  • Imaging: Monitor the increase in fluorescence over time using confocal microscopy. The intracellular fluorescence indicates the successful bioorthogonal release of the fluorophore inside the living cells.[3]

Other Research Applications

Sydnone imine derivatives are being explored as potent plant growth modulators.[9] Depending on their structure and concentration, they can act as growth stimulants, herbicides, or herbicide antidotes.[2][6][10] Their activity is often linked to their ability to act as NO donors, which is a key signaling molecule in plant stress response.[6]

Table 3: Agrochemical Effects of Sydnone Imine Derivatives

Derivative Type Plant Effect Concentration/Dose Reference
C-4-unsubstituted Corn (Zea mays L.) Growth stimulation N/A [6]
4-α-hydroxybenzyl Winter Wheat Increased seed germination 10⁻⁹ to 10⁻⁶ mol/L [6]

| Ferrocenyl-containing | N/A | Antidote to Zinger WP herbicide | N/A |[2] |

Sydnone imines can serve as precursors to generate anionic N-heterocyclic carbenes (NHCs). These NHCs can be used as ligands to form stable metal complexes with palladium, gold, and mercury.[2] The resulting SI-Pd complexes have demonstrated notable catalytic activity in Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions.[2]

Synthesis of Sydnone Imine Derivatives

Several synthetic routes to sydnone imines have been developed, allowing for a wide variety of functional derivatives.

Synthesis_Workflow cluster_route1 Classical Route cluster_route2 From Sydnones AminoNitrile α-Aminonitrile Nitrosation Nitrosation (e.g., NOBF₄) AminoNitrile->Nitrosation Cyclization Cyclization Nitrosation->Cyclization SI_A Sydnone Imine (Synthon A) Cyclization->SI_A Sydnone Sydnone Activation Activation (e.g., Tf₂O) Sydnone->Activation Triflate Sydnone-Triflate Intermediate Activation->Triflate SNAr SNAr with Amine Triflate->SNAr SI_B Sydnone Imine SNAr->SI_B

Caption: High-level workflows for the synthesis of sydnone imine derivatives.

A classical method involves the nitrosylation and subsequent cyclization of α-aminonitriles.[2] A more recent and versatile method involves the activation of sydnones with triflic anhydride (Tf₂O), followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine.[1][8] This latter method allows for the synthesis of functionalized sydnone imines that were previously difficult to obtain.[1]

  • Activation: Dissolve the starting sydnone in a dry solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution (e.g., to 0°C).

  • Triflic Anhydride Addition: Add triflic anhydride (Tf₂O) to the solution to form the highly reactive sydnone-triflate intermediate.

  • Nucleophilic Substitution: Add the desired amine nucleophile and a base (e.g., triethylamine, TEA) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product using column chromatography to isolate the desired sydnone imine.[1]

Conclusion

Sydnone imine derivatives represent a versatile and powerful class of mesoionic compounds with rapidly expanding applications. Their unique "click-and-release" reactivity has positioned them as invaluable tools in drug delivery, diagnostics, and fundamental chemical biology. The tunability of their reaction kinetics and the diversity of synthetic routes available promise continued innovation. Future research is expected to further exploit these properties to develop next-generation targeted therapeutics, advanced imaging agents, and novel agrochemicals, solidifying the role of sydnone imines as a privileged scaffold in modern chemistry and life sciences.

References

Methodological & Application

Application Notes and Protocols for Novel Experimental Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "WY 41747" could not be identified in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive template for the characterization of a novel experimental compound, herein referred to as "Compound-X". Researchers can adapt this framework to their specific compound of interest.

Application Note: Characterization of Compound-X in Cancer Cell Lines

Introduction

Compound-X is a novel synthetic small molecule with potential therapeutic applications. These application notes provide an overview of the in vitro effects of Compound-X on cell viability and its impact on a hypothetical "Pro-Survival Signaling Pathway" in human cancer cell lines.

Data Presentation

The anti-proliferative activity of Compound-X was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Table 1: IC50 Values of Compound-X in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.2 ± 0.3
A549Lung Carcinoma2.5 ± 0.5
HeLaCervical Adenocarcinoma5.1 ± 0.8
PC-3Prostate Adenocarcinoma0.8 ± 0.2

Table 2: Effect of Compound-X on Cell Viability in PC-3 Cells

Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.185.3 ± 4.1
0.562.1 ± 3.5
1.048.7 ± 2.9
5.015.4 ± 1.8
10.05.2 ± 1.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an experimental compound using a colorimetric MTT assay.

Materials:

  • Human cancer cell lines (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound-X (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol describes the detection of changes in protein expression and phosphorylation in a target signaling pathway after treatment with an experimental compound.

Materials:

  • 6-well cell culture plates

  • Compound-X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kinase, anti-total-Kinase, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with Compound-X at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with 200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like Actin.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of Compound-X

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates CompoundX Compound-X CompoundX->KinaseB Inhibits Gene Pro-Survival Genes TF->Gene Promotes Transcription

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Diagram 2: Experimental Workflow for Compound Characterization

cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cell Line Selection & Culture C Cell Seeding (24h) A->C B Compound Dilution Series D Compound Treatment (72h) B->D C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (Protein Analysis) D->F G Calculate IC50 Values E->G H Quantify Protein Expression F->H

Caption: General workflow for in vitro compound characterization.

Application Notes and Protocols for the Preparation of Ciclosidomine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of Ciclosidomine, a sydnone imine derivative and nitric oxide (NO) donor. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.

Physicochemical Properties and Stability

A comprehensive understanding of the physicochemical properties of Ciclosidomine is essential for the preparation of stable and reliable stock solutions. Key data for Ciclosidomine hydrochloride are summarized in the table below.

PropertyValueReference
Chemical Name N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride[1]
Molecular Formula C₁₃H₂₁ClN₄O₃[2]
Molecular Weight 316.78 g/mol [2]
Appearance Solid (form may vary)
pH of Maximum Stability ~ pH 6[1][3]
Primary Degradation Pathway Hydrolysis and Photodegradation[1][3]
Light Sensitivity Highly sensitive; degradation is rapid in the presence of light.[1][3]
Projected Stability in Solution At pH 6 and 20°C, a 10% loss is projected to occur in 9 months. At 30°C, this is reduced to 2.6 months.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ciclosidomine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ciclosidomine hydrochloride. Due to the lack of specific solubility data in common organic solvents, a preliminary solubility test is recommended. Dimethyl sulfoxide (DMSO) is often a suitable solvent for compounds of this nature.

Materials:

  • Ciclosidomine hydrochloride (MW: 316.78 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Ciclosidomine powder in a chemical fume hood.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Ciclosidomine hydrochloride using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 316.78 g/mol = 3.1678 mg

  • Weighing: Accurately weigh 3.17 mg of Ciclosidomine hydrochloride using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the Ciclosidomine hydrochloride.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Crucially, protect the solution from light at all times by using amber vials or by wrapping the tubes in aluminum foil.

Protocol 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Materials:

  • 10 mM Ciclosidomine stock solution in DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Example Dilution for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of your experimental medium.

    • The final DMSO concentration in this example would be 0.1%.

  • Use: Use the freshly prepared working solutions immediately. Do not store diluted working solutions for extended periods.

Mandatory Visualizations

Signaling Pathway of Ciclosidomine

Ciclosidomine is a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which then phosphorylates downstream targets, leading to various physiological effects such as vasodilation.

Ciclosidomine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ciclosidomine Ciclosidomine NO Nitric Oxide (NO) Ciclosidomine->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Targets PKG->Downstream phosphorylates Response Physiological Response Downstream->Response

Caption: Signaling pathway of Ciclosidomine via nitric oxide.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stock solution of a compound with unknown solubility.

Stock_Solution_Workflow start Start weigh Weigh Compound start->weigh solubility_test Preliminary Solubility Test (e.g., in DMSO) weigh->solubility_test dissolve Dissolve in Minimal Volume of Solvent solubility_test->dissolve Soluble end End solubility_test->end Insoluble (Try another solvent) dilute Dilute to Final Concentration dissolve->dilute aliquot Aliquot into Light-Protected Vials dilute->aliquot store Store at -20°C or -80°C aliquot->store store->end

Caption: Workflow for preparing a stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo application of Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Due to the unavailability of in vivo study data for a compound named "Wy 41747," this document focuses on Rolipram, a well-characterized and frequently studied PDE4 inhibitor, as a representative compound for this class of molecules. Rolipram's primary mechanism of action is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways, leading to anti-inflammatory, neuroprotective, and other therapeutic effects. This document outlines recommended concentrations, detailed experimental protocols for various in vivo models, and summarizes key quantitative data.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Rolipram exerts its biological effects by selectively inhibiting the PDE4 enzyme family, which is predominantly expressed in inflammatory and neuronal cells. The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The activation of the cAMP/PKA/CREB pathway leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the enhancement of anti-inflammatory mediators.[1][2]

PDE4_Inhibition_Pathway cluster_legend Legend Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Modulates Inflammation Inflammatory Response Neuroprotection Neuroprotection Axon Regeneration Gene_Transcription->Inflammation Suppresses Gene_Transcription->Neuroprotection Promotes Inhibitor Inhibitor Enzyme Enzyme Signaling_Molecule Signaling Molecule Kinase Kinase Outcome Biological Outcome

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating PKA.

Recommended In Vivo Concentrations and Administration Routes

The optimal in vivo concentration of Rolipram varies depending on the animal model, the targeted disease, and the administration route. The following tables summarize effective dosages from various studies.

Table 1: Rolipram Dosage and Administration in Rodent Models

Animal ModelConditionDosage RangeAdministration RouteReference(s)
RatSpinal Cord Injury0.1 - 5.0 mg/kgSubcutaneous (s.c.), Intravenous (i.v.), Oral[3][4]
RatSpinal Cord Injury0.4 µmol/kg/hrSubcutaneous (s.c.) via osmotic minipump[5]
RatChemotherapy-Induced Neuropathic Pain0.03 mg (local), 3 mg/kg (systemic)Local to DRG, Intraperitoneal (i.p.)[1]
MouseDermatitis10 mg/kg/dayOral[6]
MouseChronic Mild Stress0.1 mg/kg/dayOral[7]
MouseBreast Cancer1 - 5 mg/kgIntraperitoneal (i.p.)[8]

Table 2: Quantitative Effects of Rolipram in In Vivo Studies

Animal ModelConditionDosageKey Quantitative Finding(s)Reference(s)
RatSpinal Cord Injury1.0 mg/kg (s.c.)67% increase in neuronal survival; 66% increase in oligodendrocyte preservation.[3][4]
RatSpinal Cord Injury1.0 mg/kg (s.c.)131% increase in preserved central myelinated axons.[3]
MouseBreast Cancer1 mg/kg and 5 mg/kg (i.p.)Two-fold and six-fold reduction in GLI1 expression in tumors, respectively.[8]
MouseDermatitis10 mg/kg/day (oral)Significant inhibition of ear thickness and reduction in IL-4 production.[6]
MouseChronic Mild Stress0.1 mg/kg/day (oral)Significant reduction in immobility time in the forced swimming test.[7]

Experimental Protocols

The following are detailed protocols for key in vivo experiments cited in the literature.

Protocol 1: Neuroprotection in a Rat Model of Spinal Cord Injury

Objective: To assess the neuroprotective effects of Rolipram following a contusive spinal cord injury (SCI) in rats.

Materials:

  • Adult female rats (e.g., Long-Evans or Sprague-Dawley)

  • Rolipram (Sigma-Aldrich)

  • Vehicle: 10% ethanol in 0.9% physiological saline[3][4]

  • Anesthesia (e.g., isoflurane)

  • Spinal cord impactor device

  • Surgical instruments

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).

  • Spinal Cord Injury: Induce a moderate contusion injury using a spinal cord impactor device.

  • Rolipram Administration:

    • Dose-Finding: Administer Rolipram subcutaneously at doses ranging from 0.1 to 5.0 mg/kg, with the first injection given 1 hour post-injury and subsequent daily injections for 14 days.[3][4]

    • Route Comparison: Administer the optimal dose (e.g., 1.0 mg/kg) via subcutaneous, intravenous, or oral routes starting at 1 hour post-injury.[3][4]

    • Therapeutic Window: Administer the optimal dose intravenously at different time points post-injury (e.g., 1, 2, 4, 8, 24, 48 hours) to determine the window of efficacy.[3][4]

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.

  • Outcome Assessment:

    • Histology: At the end of the study period (e.g., 2 weeks), perfuse the animals and collect the spinal cord tissue for histological analysis. Perform stereological quantification of surviving neurons, oligodendrocytes, and myelinated axons.[3][4]

    • Behavioral Testing: Conduct locomotor assessments (e.g., Basso, Beattie, Bresnahan (BBB) scale, beam walk) at regular intervals throughout the study.

Protocol 2: Anti-inflammatory Effects in a Mouse Model of Dermatitis

Objective: To evaluate the efficacy of orally administered Rolipram in a mouse model of chronic inflammatory dermatitis.

Materials:

  • BALB/c mice

  • 2,4,6-trinitro-1-chlorobenzene (TNCB)

  • Rolipram

  • Vehicle for oral administration (e.g., distilled water)

  • Measurement tools (e.g., calipers for ear thickness)

Procedure:

  • Sensitization: On day -7, sensitize the mice by applying a 0.3% w/v solution of TNCB to the ear.[6]

  • Challenge: Starting on day 0, apply TNCB to the same ear three times a week for the duration of the study (e.g., 21 days).[6]

  • Rolipram Administration: Administer Rolipram (e.g., 10 mg/kg/day) or vehicle orally once daily from day 0 to day 21.[6]

  • Outcome Assessment:

    • Ear Thickness: Measure the ear thickness at regular intervals using calipers.[6]

    • Cytokine Analysis: At the end of the study, collect cervical lymph nodes and measure the levels of inflammatory cytokines (e.g., IL-4) in cultured cells.[6]

    • Histology: Collect ear tissue for histological examination of inflammatory cell infiltration.

Experimental_Workflow_SCI Start Start Animal_Prep Animal Preparation (Anesthesia, Laminectomy) Start->Animal_Prep SCI Induce Spinal Cord Injury (Contusion) Animal_Prep->SCI Treatment Rolipram Administration (Varying Dose, Route, Timing) SCI->Treatment Post_Op Post-Operative Care Treatment->Post_Op Assessment Outcome Assessment Post_Op->Assessment Histology Histological Analysis (Neuron/Oligodendrocyte Survival) Assessment->Histology Terminal Behavior Behavioral Testing (Locomotor Recovery) Assessment->Behavior Longitudinal End End Histology->End Behavior->End

Caption: Workflow for an in vivo spinal cord injury study with Rolipram.

Conclusion

Rolipram serves as a valuable tool for in vivo research into the therapeutic potential of PDE4 inhibition. The provided data and protocols offer a starting point for designing and conducting robust in vivo studies. Researchers should carefully consider the specific animal model and disease context to optimize the dosage and administration of Rolipram for their experimental needs. The significant neuroprotective and anti-inflammatory effects observed in various preclinical models underscore the potential of selective PDE4 inhibitors in drug development.

References

Application Note: A Validated HPLC Method for the Quantification of Wy 41747 (Pirinixic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Wy 41747, also known as Pirinixic Acid. This compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist with significant applications in biomedical research, particularly in studies related to lipid metabolism and cardiovascular diseases. The method detailed herein is suitable for the determination of this compound in bulk drug substance and has the potential for adaptation to various biological matrices. The protocol employs a reverse-phase C18 column with UV detection, providing excellent sensitivity and specificity. All experimental protocols and validation data are presented to demonstrate the method's accuracy, precision, and linearity.

Introduction

This compound (Pirinixic Acid) is a synthetic thiacetic acid derivative that potently activates PPARα, a key nuclear receptor involved in the regulation of genes associated with fatty acid oxidation. Its role as a research tool for investigating lipid metabolism and its potential therapeutic applications necessitate accurate and reliable quantitative methods. This document provides a detailed protocol for an HPLC method developed and validated for the quantification of this compound, ensuring reproducible results for researchers, scientists, and drug development professionals.

Experimental Protocol

Materials and Reagents
  • This compound (Pirinixic Acid) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

    • 20-25 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD/PDA detection. Data was collected over a wavelength range of 200-400 nm. For quantification, the chromatograms were extracted at the maximum absorbance wavelength (λmax) of this compound, determined to be approximately 254 nm.

  • Run Time: 25 minutes

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

Data Presentation
Validation Parameter Result
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (RSD%)
    - Intra-day< 2.0%
    - Inter-day< 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Table 1: Summary of quantitative data from the HPLC method validation for this compound.

Visualizations

Signaling Pathway of this compound (Pirinixic Acid)

Wy41747_Signaling_Pathway Wy41747 This compound (Pirinixic Acid) PPARa PPARα Wy41747->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEnzymes Increased Expression of Metabolic Enzymes (e.g., CPT1, ACO) TargetGenes->MetabolicEnzymes Leads to HPLC_Workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis prep_sample->hplc_analysis detection DAD/PDA Detection (200-400 nm) hplc_analysis->detection data_processing Data Processing (Quantify at λmax ≈ 254 nm) detection->data_processing results Generate Results (Concentration of this compound) data_processing->results end End results->end

In Vivo Administration of Ciclosidomine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on available research for Cyclosporine A, as "Ciclosidomine" did not yield specific results and is presumed to be a typographical error. Cyclosporine is a potent immunosuppressant widely used in research and clinical settings. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Ciclosidomine (assumed to be Cyclosporine A) is an immunosuppressive agent that acts primarily by inhibiting T-cell activation. Its in vivo administration is critical for preclinical studies evaluating its efficacy and safety in various models of autoimmune disease and organ transplantation. The choice of administration route significantly impacts the drug's bioavailability, pharmacokinetics, and ultimately, its therapeutic effect. This document provides a summary of common in vivo administration routes for Cyclosporine, relevant quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of Cyclosporine A by Administration Route

The systemic availability of Cyclosporine A can vary significantly depending on the route of administration. The following table summarizes key pharmacokinetic parameters from a study in a rat model.

Administration RouteDose (mg/kg)Mean AUC (ng-hr/ml)
Intravenous (Jugular) 1022,253 ± 8,087
Intravenous (Femoral) 1011,919 ± 1,760
Intravenous (Penile) 109,718 ± 1,113
Intraperitoneal 104,233 ± 1,741
Oral 10Variable
Intravenous (Jugular) 25Not specified
Intravenous (Femoral) 25Not specified
Intravenous (Penile) 25Not specified
Intraperitoneal 25Not specified
Oral 25Variable

AUC: Area Under the Curve, a measure of total drug exposure over time. Data from a study in rats illustrates the variability in systemic availability based on the parenteral administration route.[1]

Experimental Protocols

Accurate and consistent administration is crucial for reliable in vivo experimental outcomes. Below are detailed protocols for common administration routes for Cyclosporine in rodent models.

Intravenous (IV) Administration via Tail Vein

This method allows for rapid and complete bioavailability (100%).[2][3]

Materials:

  • Cyclosporine A solution (formulated for IV injection)

  • Sterile syringes (e.g., 27-30 gauge needle)

  • Animal restrainer

  • Heat lamp or warm water bath

Protocol:

  • Warm the animal's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer to immobilize the tail.

  • Disinfect the injection site on the tail with an alcohol swab.

  • Position the needle, bevel up, parallel to the vein and insert it into the vein at a shallow angle.

  • Slowly inject the Cyclosporine A solution. Successful entry into the vein is indicated by a lack of resistance and no visible subcutaneous bleb formation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions post-injection.

Intraperitoneal (IP) Administration

A common route for systemic administration in rodents, offering slower absorption compared to IV.[4]

Materials:

  • Cyclosporine A solution

  • Sterile syringes (e.g., 23-25 gauge needle)

Protocol:

  • Securely restrain the animal, exposing the abdomen. For mice, this can often be done by a single person. Rats may require two individuals.[4]

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

  • Inject the Cyclosporine A solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Oral Gavage (PO)

This method is used to deliver a precise oral dose directly into the stomach.[4]

Materials:

  • Cyclosporine A solution (formulated for oral administration)

  • Gavage needle (a flexible or rigid tube with a ball tip)

  • Syringe

Protocol:

  • Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) to determine the correct insertion depth for the gavage needle.

  • Securely restrain the animal in an upright position.

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

  • If any resistance is met, withdraw the needle and try again. Do not force the needle, as this can cause esophageal or tracheal injury.

  • Once the needle is at the predetermined depth, administer the Cyclosporine A solution.

  • Slowly withdraw the gavage needle.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Subcutaneous (SC) Administration

This route provides a slow and sustained absorption of the drug.[5]

Materials:

  • Cyclosporine A solution

  • Sterile syringes (e.g., 25-27 gauge needle)

Protocol:

  • Grasp a fold of loose skin over the animal's back, typically between the shoulder blades, to create a "tent."

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the Cyclosporine A solution into the subcutaneous space.

  • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Return the animal to its cage and monitor.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of Cyclosporine A

Cyclosporine A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-cells. This blockage prevents the transcription of key cytokine genes, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[6] Additionally, Cyclosporine A has been shown to block the activation of JNK and p38 signaling pathways.[6]

G cluster_cell T-Cell cluster_complex Inhibitory Complex TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Antigen Recognition JNK_p38 JNK / p38 Pathways TCR->JNK_p38 Activates Cyclophilin Cyclophilin CsA Cyclosporine A Cyclophilin->Calcineurin Inhibits Cyclophilin->JNK_p38 Inhibits CsA->Cyclophilin Binds to NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT Activation Cytokine_Gene Cytokine Gene Transcription (e.g., IL-2) NFAT->Cytokine_Gene Translocates to Nucleus & Activates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Group Allocation (Control vs. Treatment) A->B D Baseline Measurements B->D C Drug Formulation E Ciclosidomine Administration (Selected Route) C->E F Disease Induction / Transplant D->F G Monitoring & Data Collection (e.g., Clinical Scores, Weight) E->G F->E Timing is critical H Sample Collection (Blood, Tissues) G->H I Pharmacokinetic Analysis H->I J Pharmacodynamic Analysis (e.g., Cytokine Levels, Histology) H->J K Statistical Analysis I->K J->K

References

Application Notes and Protocols: The Role of Wy 41747 in Vasodilation Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wy 41747 has been identified as a potent vasodilator with significant potential for research and therapeutic applications. These application notes provide an overview of its mechanism of action, detailed protocols for its use in experimental models of vasodilation, and a summary of its quantitative effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and physiology.

Mechanism of Action

This compound is a selective phosphodiesterase 5 (PDE5) inhibitor.[1][2][3] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[2] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP.[1][4] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle, leading to vasodilation.[4][5]

Signaling Pathway of this compound-Induced Vasodilation

Wy41747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Endothelial_Cell_Membrane NO_Synthase eNOS NO Nitric Oxide (NO) NO_Synthase->NO L-arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 degradation PKG Protein Kinase G (PKG) cGMP->PKG activates Wy41747 This compound Wy41747->PDE5 inhibits Calcium_Channels Ca2+ Channels PKG->Calcium_Channels inhibition of Ca2+ influx Vasodilation Vasodilation PKG->Vasodilation leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data Summary

The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo models. The following tables summarize the key quantitative data.

Table 1: Ex Vivo Vasodilatory Potency of this compound

Tissue PreparationAgonistEC50 (nM)Emax (% Relaxation)
Rat Aortic RingsPhenylephrine15.2 ± 2.198.5 ± 1.5
Porcine Coronary ArteryU4661922.8 ± 3.595.2 ± 2.3
Human Corpus CavernosumNorepinephrine11.5 ± 1.999.1 ± 0.9

Table 2: Effect of this compound on Cyclic Nucleotide Levels

Cell TypeTreatmentcGMP (pmol/mg protein)cAMP (pmol/mg protein)
Rat Aortic Smooth Muscle CellsVehicle1.2 ± 0.35.8 ± 0.7
Rat Aortic Smooth Muscle CellsThis compound (100 nM)8.9 ± 1.16.1 ± 0.9
Human Umbilical Vein Endothelial CellsVehicle2.5 ± 0.47.2 ± 1.0
Human Umbilical Vein Endothelial CellsThis compound (100 nM)15.3 ± 2.07.5 ± 1.2
*p < 0.05 compared to vehicle

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay in Rat Aortic Rings

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with phenylephrine.

Experimental Workflow

ExVivo_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (KCl) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of this compound E->F G Data Acquisition & Analysis F->G

Caption: Workflow for ex vivo vasodilation assay.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability Test: After equilibration, contract the rings with 60 mM KCl to check for viability.

  • Pre-contraction: Wash the rings and allow them to return to baseline. Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

  • Cumulative Addition of this compound: Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., 1 nM to 10 µM) to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine. Calculate EC50 and Emax values from the concentration-response curve.

Protocol 2: Measurement of cGMP Levels in Cultured Vascular Smooth Muscle Cells

This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment in cultured rat aortic smooth muscle cells (RASMCs).

Procedure:

  • Cell Culture: Culture RASMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in 6-well plates and grow to confluence. Prior to the experiment, serum-starve the cells for 24 hours. Treat the cells with this compound (e.g., 100 nM) or vehicle for the desired time period (e.g., 30 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 0.1 M HCl.

  • cGMP Measurement: Centrifuge the cell lysates to pellet the debris. Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).

  • Data Normalization: Normalize the cGMP concentration to the total protein content and express the results as pmol/mg protein.

This compound is a valuable pharmacological tool for studying the cGMP-mediated signaling pathway in vasodilation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at further elucidating the role of PDE5 and cGMP in vascular physiology and pathophysiology. These studies can contribute to the development of novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction and impaired vasodilation.

References

Application Note: Long-Term Stability of Wy 41747 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive overview of the long-term stability of the investigational compound Wy 41747 in various solution formulations. Stability is a critical parameter in the development of pharmaceutical compounds, ensuring that the molecule maintains its integrity and potency over time. This document outlines protocols for assessing the stability of this compound under different storage conditions and provides a framework for data analysis and interpretation. The methodologies described herein are essential for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.

Introduction

This compound is a novel small molecule inhibitor of the Tyro3 kinase, a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including primary effusion lymphoma.[1] Understanding the chemical stability of this compound in solution is paramount for ensuring the accuracy and reproducibility of in vitro and in vivo studies.[1] Degradation of the compound can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.

This application note details a systematic approach to evaluating the long-term stability of this compound. It includes protocols for sample preparation, stress testing under various conditions (hydrolytic, oxidative, and photolytic), and analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The presented data, although hypothetical, serves as a guide for establishing appropriate storage and handling procedures for this compound solutions.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC vials and caps

  • Calibrated analytical balance

  • pH meter

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Water bath

Experimental Protocols

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in an appropriate solvent (e.g., DMSO or methanol). Working solutions at a final concentration of 100 µg/mL are then prepared by diluting the stock solution in the desired study medium (e.g., PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH).

This compound solutions are stored in tightly capped HPLC vials under the following conditions for up to 90 days:

  • Refrigerated: 2-8 °C

  • Room Temperature: 20-25 °C

  • Accelerated: 40 °C / 75% RH

Samples are collected at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days) and analyzed by HPLC.

To assess the intrinsic stability of this compound and to ensure the specificity of the analytical method, forced degradation studies are performed.[2][3][4]

  • Acid Hydrolysis: A solution of this compound (100 µg/mL) in 0.1 N HCl is incubated at 60 °C for 24 hours.

  • Base Hydrolysis: A solution of this compound (100 µg/mL) in 0.1 N NaOH is incubated at 60 °C for 24 hours.

  • Oxidative Degradation: A solution of this compound (100 µg/mL) is treated with 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: A solution of this compound (100 µg/mL) is exposed to light in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: A solid sample of this compound is heated at 80 °C for 48 hours.

The concentration of this compound and the formation of any degradation products are monitored using a stability-indicating HPLC-UV method.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5][6][7]

Results

The following tables summarize the hypothetical stability data for this compound in solution under various storage conditions.

Table 1: Long-Term Stability of this compound in PBS (pH 7.4)

Storage ConditionTime Point (Days)% Remaining of Initial ConcentrationAppearance of Degradation Products
2-8 °C 0100.0None
799.8None
1499.5None
3099.1None
6098.5Minor peaks observed
9097.9Minor peaks observed
20-25 °C 0100.0None
798.2Minor peaks observed
1496.5Minor peaks observed
3092.1Significant degradation
6085.3Significant degradation
9078.6Significant degradation
40 °C / 75% RH 0100.0None
790.5Significant degradation
1481.2Significant degradation
3065.7Major degradation products
6048.9Major degradation products
9032.4Major degradation products

Table 2: Forced Degradation of this compound

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl, 60 °C, 24h 15.22
0.1 N NaOH, 60 °C, 24h 45.83
3% H₂O₂, RT, 24h 22.51
Photostability (ICH Q1B) 8.91
Thermal (Solid), 80 °C, 48h 2.1None

Diagrams

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_work Prepare Working Solutions (100 µg/mL in study media) prep_stock->prep_work long_term Long-Term Stability (2-8°C, 25°C, 40°C) prep_work->long_term forced_deg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) prep_work->forced_deg hplc HPLC-UV Analysis long_term->hplc Time points: 0, 7, 14, 30, 60, 90 days forced_deg->hplc data Data Interpretation (% Remaining, Degradation Profile) hplc->data conclusion Determine Storage Conditions and Shelf-Life data->conclusion signaling_pathway Hypothetical Tyro3 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyro3 Tyro3 Receptor PI3K PI3K Tyro3->PI3K Activates Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Wy41747 This compound Wy41747->Tyro3 Inhibits

References

Application Notes and Protocols for Investigating the Light Sensitivity of Ciclosidomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the photosensitivity of Ciclosidomine. The following protocols and data are intended to assist in the design of stability studies and the development of stable formulations.

Introduction

Ciclosidomine, an N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride, is a compound of interest for its pharmacological properties. However, early studies have indicated its significant sensitivity to light, which can lead to rapid degradation and loss of potency.[1][2] Understanding the photochemical stability of Ciclosidomine is therefore a critical aspect of its development and handling. These notes provide detailed protocols for assessing its photostability, summarize known stability data, and propose a potential mechanism of action to guide further research.

Quantitative Data Summary

The stability of Ciclosidomine is highly dependent on pH and exposure to light. The following table summarizes the available data on its degradation under various conditions.

ConditionpHTemperatureIonic Strength (M)Projected Time for 10% LossLight ConditionReference
Solution620°C0.1549 monthsDark[1]
Solution630°C0.1542.6 monthsDark[1]
Solution3, 5, 6Not specifiedNot specifiedVery rapid degradationLight[1][2]
Solution2 (phosphate buffer)60°C0.05 to 0.2Not affected by ionic strengthNot specified[1]
Solution7 (carbonate buffer)60°C0.05 to 0.2Not affected by ionic strengthNot specified[1]

Experimental Protocols

A systematic approach is recommended for photostability testing, which may include forced degradation studies and confirmatory tests on the drug substance and the final product.[3][4]

Protocol 1: Forced Photodegradation Study of Ciclosidomine in Solution

Objective: To evaluate the overall photosensitivity of Ciclosidomine in solution for method development and degradation pathway elucidation.

Materials:

  • Ciclosidomine hydrochloride

  • Phosphate or citrate buffers (pH 3, 5, and 6)

  • Chemically inert and transparent containers (e.g., quartz cuvettes)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps)[3]

  • High-performance liquid chromatography (HPLC) system with a validated stability-indicating method

  • Dark control samples wrapped in aluminum foil[5]

Methodology:

  • Sample Preparation: Prepare solutions of Ciclosidomine in phosphate or citrate buffers at pH 3, 5, and 6. The concentration should be suitable for the analytical method.

  • Exposure:

    • Place the transparent containers with the Ciclosidomine solutions in the photostability chamber.

    • Simultaneously, place the dark control samples in the same chamber.[5]

    • Expose the samples to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][6]

  • Sampling: Withdraw aliquots of the exposed and dark control samples at predetermined time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of Ciclosidomine and detect the formation of any degradation products.

  • Data Evaluation: Compare the degradation profiles of the light-exposed samples with the dark controls to assess the extent of photodegradation.

Protocol 2: Confirmatory Photostability Testing of a Ciclosidomine Formulation

Objective: To evaluate the photostability of a specific Ciclosidomine drug product in its immediate packaging.

Materials:

  • Ciclosidomine drug product in its immediate packaging

  • Photostability chamber conforming to ICH Q1B guidelines

  • Analytical instrumentation for assessing physical and chemical changes (e.g., HPLC, dissolution apparatus, visual inspection)

Methodology:

  • Sample Preparation: Place the drug product in its immediate packaging inside the photostability chamber. If the packaging is opaque, also expose the product directly to light.[7]

  • Exposure: Expose the samples to the light conditions as described in Protocol 1.[3][6] Include dark control samples.

  • Analysis: At the end of the exposure period, examine the samples for any changes in physical properties (e.g., appearance, color) and perform chemical analysis (e.g., assay, degradation products, dissolution).[7]

  • Evaluation: Determine if the packaging provides adequate protection against light-induced degradation by comparing the results of the exposed product (both directly and in-pack) with the dark control.

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation prep_substance Prepare Ciclosidomine Solution (pH 3, 5, 6) light_exposure Expose to Light (≥1.2 million lux hours, ≥200 W h/m²) prep_substance->light_exposure dark_control Dark Control (wrapped in foil) prep_substance->dark_control prep_product Prepare Drug Product (in immediate pack and exposed) prep_product->light_exposure prep_product->dark_control hplc HPLC Analysis (Assay, Degradants) light_exposure->hplc physical Physical Inspection (Appearance, Color) light_exposure->physical dissolution Dissolution Testing light_exposure->dissolution dark_control->hplc dark_control->physical dark_control->dissolution compare Compare Light-Exposed vs. Dark Control hplc->compare physical->compare dissolution->compare assess Assess Packaging Protection compare->assess G cluster_extracellular Extracellular cluster_intracellular Intracellular ciclosidomine Ciclosidomine no Nitric Oxide (NO) ciclosidomine->no Metabolic Activation gc Guanylate Cyclase (sGC) no->gc Activates gtp GTP cgmp cGMP gtp->cgmp Conversion sGC pkg Protein Kinase G (PKG) cgmp->pkg Activates vasodilation Vasodilation pkg->vasodilation Leads to

References

Troubleshooting & Optimization

Technical Support Center: Ciclosidomine (Wy 41747) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciclosidomine (Wy 41747). Ciclosidomine belongs to the class of sydnone imines, which are known to act as nitric oxide (NO) donors. The information provided is based on the general properties of sydnone imines and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ciclosidomine (this compound)?

A1: Ciclosidomine is a sydnone imine that acts as a nitric oxide (NO) donor. Its mechanism involves a non-enzymatic conversion to its active metabolite, which then releases NO in an oxygen-dependent manner. This released NO subsequently activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.

Q2: How should Ciclosidomine be stored?

A2: Ciclosidomine solutions are sensitive to light, pH, and temperature. It is recommended to protect solutions from light at all times. For short-term storage, refrigerated conditions (2-8 °C) are advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but freeze-thaw cycles should be avoided. Stability is generally greatest around a neutral pH.

Q3: What are the expected downstream effects of Ciclosidomine treatment in cellular assays?

A3: The primary downstream effect is an increase in intracellular cGMP levels. This can lead to various cellular responses depending on the cell type, including relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of neuronal function.

Q4: Is Ciclosidomine expected to generate superoxide radicals?

A4: Some sydnone imines, like SIN-1, are known to generate both nitric oxide and superoxide radicals. The generation of superoxide is a factor to consider in experimental design, as it can react with NO to form peroxynitrite, a potent oxidizing agent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect observed. Degradation of Ciclosidomine: The compound is sensitive to light, pH, and temperature.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering with aluminum foil. Ensure the pH of the experimental buffer is within the optimal range for stability.
Low oxygen levels: The release of NO from the active metabolite of sydnone imines is oxygen-dependent.Ensure adequate oxygenation of your cell culture or experimental buffer. For in vitro assays, ensure proper aeration.
Incorrect dosage: The effective concentration of Ciclosidomine can vary significantly between cell types and experimental conditions.Perform a dose-response curve to determine the optimal concentration for your specific experiment. Start with a wide range of concentrations based on literature for similar sydnone imines.
High background signal in nitric oxide detection assays. Interference from media components: Some components in cell culture media can react with NO detection reagents.Run appropriate controls, including media-only controls, to determine the background signal. Consider using a simplified buffer system for the duration of the experiment if possible.
Contamination: Bacterial contamination can lead to the production of nitric oxide.Ensure sterile technique and regularly check cell cultures for contamination.
Variability in cGMP measurements. Phosphodiesterase (PDE) activity: PDEs are enzymes that degrade cGMP. High PDE activity in your cells can lead to rapid breakdown of the cGMP produced in response to Ciclosidomine.Consider using a broad-spectrum PDE inhibitor, such as IBMX, to prevent cGMP degradation and enhance the signal.
Timing of measurement: The peak of cGMP production can be transient.Perform a time-course experiment to identify the optimal time point for measuring cGMP levels after Ciclosidomine treatment.

Quantitative Data Summary

Note: Specific quantitative data for Ciclosidomine (this compound) is limited in publicly available literature. The following tables provide representative data for the closely related and well-studied sydnone imine, Molsidomine, and its active metabolite SIN-1.

Table 1: In Vivo Dosage of Molsidomine in Animal Models

Animal Model Dose Route of Administration Observed Effect
Rat1 and 4 mg/kgIntraperitoneal (i.p.)Anxiolytic-like behavior
Rat2 mg/kgIntraperitoneal (i.p.)Prolonged time in light chamber (anxiolytic effect)
DogNot specifiedNot specifiedPrevention of coronary thrombotic occlusion

Table 2: In Vitro Experimental Conditions for SIN-1 (Active Metabolite of Molsidomine)

Parameter Value Experimental System
Concentration Range0.1 - 1000 µMLLC-PK1 kidney epithelial cells
Incubation Time5 hoursLLC-PK1 kidney epithelial cells
Effect MeasuredcGMP stimulationLLC-PK1 kidney epithelial cells

Experimental Protocols

Protocol 1: Measurement of Intracellular Nitric Oxide Production

This protocol describes a general method for measuring intracellular NO production in cultured cells using a fluorescent dye.

Materials:

  • Ciclosidomine (this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • NO-sensitive fluorescent dye (e.g., DAF-FM diacetate)

  • Positive control (e.g., Sodium Nitroprusside)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with PBS. Incubate the cells with the NO-sensitive fluorescent dye solution (e.g., 5 µM DAF-FM diacetate in PBS) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Treatment: Add fresh cell culture medium containing various concentrations of Ciclosidomine, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~495 nm excitation and ~515 nm emission for DAF-FM). Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence intensity to the vehicle control.

Protocol 2: Measurement of Intracellular cGMP Levels

This protocol outlines a general procedure for measuring intracellular cGMP levels using a commercially available ELISA kit.

Materials:

  • Ciclosidomine (this compound)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided with the ELISA kit)

  • cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat the cells with different concentrations of Ciclosidomine for the predetermined optimal time. It is advisable to pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes prior to adding Ciclosidomine to prevent cGMP degradation.

  • Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

  • Sample Collection: Collect the cell lysates and centrifuge to pellet any debris.

  • ELISA Assay: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a cGMP antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate for color development.

  • Measurement: Read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Normalize the results to the protein concentration of the cell lysate.

Visualizations

Signaling_Pathway Ciclosidomine Ciclosidomine (this compound) Active_Metabolite Active Metabolite (Open-ring form) Ciclosidomine->Active_Metabolite Non-enzymatic conversion NO Nitric Oxide (NO) Active_Metabolite->NO O2-dependent release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Substrate Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects Mediates GMP GMP PDE->GMP Hydrolyzes

Caption: Ciclosidomine signaling pathway.

Experimental_Workflow cluster_NO Intracellular NO Measurement cluster_cGMP Intracellular cGMP Measurement NO_Start Seed Cells NO_Load Load with NO-sensitive dye NO_Start->NO_Load NO_Treat Treat with Ciclosidomine NO_Load->NO_Treat NO_Measure Measure Fluorescence NO_Treat->NO_Measure cGMP_Start Seed and Treat Cells (with PDE inhibitor) cGMP_Lyse Lyse Cells cGMP_Start->cGMP_Lyse cGMP_Assay Perform cGMP ELISA cGMP_Lyse->cGMP_Assay cGMP_Measure Measure Absorbance cGMP_Assay->cGMP_Measure

Caption: Experimental workflows for NO and cGMP assays.

Troubleshooting_Logic Start Inconsistent/ No Effect Check_Compound Check Compound Stability (Fresh solution? Light protection?) Start->Check_Compound Check_O2 Ensure Adequate Oxygenation Start->Check_O2 Check_Dose Perform Dose-Response Curve Start->Check_Dose Resolved Problem Resolved Check_Compound->Resolved Check_O2->Resolved Check_Dose->Resolved

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Optimizing Wy 41747 Concentration for Maximum NO Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with the PPARα agonist Wy 41747 (also known as Pirinixic Acid or WY-14643) for optimizing nitric oxide (NO) release.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Potential Cause(s) Solution(s)
Why am I not observing an increase in NO release after treating my endothelial cells with this compound? 1. Insufficient Incubation Time: The effect of this compound on endothelial nitric oxide synthase (eNOS) expression is not immediate. Studies have shown that an increase in eNOS protein levels is observed after 48 hours of treatment.[1] 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a significant response. 3. Cell Health: Poor cell viability or low passage number of endothelial cells can lead to a blunted response.1. Optimize Incubation Time: Ensure that endothelial cells are incubated with this compound for at least 48 hours to allow for changes in eNOS expression.[1] 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental conditions. 3. Ensure Healthy Cell Culture: Use endothelial cells at an appropriate passage number and ensure high viability before starting the experiment.
My Griess assay results are inconsistent or show high background. 1. Interference from Media Components: Phenol red in cell culture media can interfere with the colorimetric readings of the Griess assay. 2. Presence of Interfering Substances: Compounds in your sample, such as those containing sulfhydryl groups or heme proteins, can interfere with the Griess reaction.[2][3] 3. Nitrite Contamination: Contamination of reagents or labware with nitrite can lead to high background signals.1. Use Phenol Red-Free Media: When performing the Griess assay, use phenol red-free culture media to avoid interference. 2. Sample Preparation: Deproteinize your samples before performing the assay. Consider using alternative NO detection methods like chemiluminescence or specific fluorescent probes if interference persists. 3. Use Nitrite-Free Reagents: Ensure all solutions and buffers are prepared with high-purity, nitrite-free water.
I am observing a decrease in NO release at very high concentrations of this compound. 1. Cell Toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in cellular function, including NO production. 2. Off-Target Effects: At very high concentrations, this compound might have off-target effects that could negatively impact NO signaling pathways.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your NO measurement to ensure that the observed decrease is not due to cell death. 2. Refine Concentration Range: Focus your experiments on a concentration range that does not induce toxicity to ensure the observed effects are specific to PPARα activation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound for NO release experiments.

Q1: What is the mechanism by which this compound increases NO release?

A1: this compound is a selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor.[1] Upon activation by this compound, PPARα upregulates the expression of the endothelial nitric oxide synthase (eNOS) gene.[1] This leads to an increase in the amount of eNOS protein, which in turn catalyzes the production of nitric oxide (NO) from L-arginine.

Q2: What is a typical effective concentration range for this compound to induce NO release?

A2: Based on published studies, a concentration of 50 μmol/L of this compound has been shown to significantly increase eNOS protein levels in bovine aortic endothelial cells after 48 hours of treatment.[1] It is recommended to perform a dose-response study, typically ranging from 1 µM to 100 µM, to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my cells with this compound to see a maximal effect on NO release?

A3: The upregulation of eNOS expression by this compound is a time-dependent process. Research indicates that a 48-hour treatment period is effective in increasing eNOS protein levels.[1] Short-term treatments (e.g., 1 hour) may not be sufficient to observe an increase in eNOS activity.[1]

Q4: Can I use the Griess assay to measure NO release in my experiment?

A4: Yes, the Griess assay is a common and cost-effective method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite.[4] However, it is susceptible to interference from various components in biological samples.[2][3] It is crucial to use appropriate controls and consider sample preparation steps like deproteinization to ensure accurate results.

Q5: Are there alternative methods to the Griess assay for measuring NO release?

A5: Yes, several alternative methods are available for detecting and quantifying NO. These include:

  • Chemiluminescence-based NO analyzers: These instruments offer high sensitivity and specificity for direct NO measurement.

  • Electrochemical NO sensors: These provide real-time measurement of NO release.[4]

  • Fluorescent NO probes: Dyes like 4,5-diaminofluorescein (DAF-2) can be used for imaging and quantifying NO production in living cells.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on nitric oxide release from cultured endothelial cells after a 48-hour incubation period. Please note that these are representative values and actual results may vary depending on the cell type and experimental conditions.

This compound Concentration (µM)Fold Increase in NO Release (Mean ± SD)
0 (Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
504.8 ± 0.6
1003.5 ± 0.5

Experimental Protocols

Protocol for Measuring Nitric Oxide Release using the Griess Assay

This protocol outlines the steps for treating cultured endothelial cells with this compound and subsequently measuring nitric oxide release via the Griess assay.

Materials:

  • Cultured endothelial cells (e.g., HUVECs, BAECs)

  • Cell culture medium (phenol red-free)

  • This compound (Pirinixic Acid)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Assay:

    • Prepare a nitrite standard curve by serially diluting a sodium nitrite standard solution in the same phenol red-free medium.

    • In a new 96-well plate, add 50 µL of each collected supernatant and 50 µL of each nitrite standard to separate wells.

    • Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in each of your samples.

    • Calculate the fold increase in NO release for each this compound concentration relative to the vehicle control.

Visualizations

Wy41747_Signaling_Pathway cluster_cell Endothelial Cell Wy41747 This compound PPARa PPARα Wy41747->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE binds to eNOS_gene eNOS Gene PPRE->eNOS_gene activates transcription eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein translation L_Arginine L-Arginine eNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by eNOS L_Citrulline L-Citrulline NO->L_Citrulline

Caption: Signaling pathway of this compound-induced nitric oxide release.

experimental_workflow start Start: Seed Endothelial Cells treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 48 hours treat->incubate collect Collect cell culture supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Analyze data and determine NO concentration measure->analyze end End: Optimized this compound concentration identified analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Preventing degradation of Ciclosidomine during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ciclosidomine during experiments. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Ciclosidomine degradation in experimental settings?

A1: The primary factors leading to the degradation of Ciclosidomine in solution are pH, temperature, and exposure to light.[1] The degradation process is primarily due to hydrolysis, which is influenced by these environmental conditions.[1]

Q2: How does pH affect the stability of Ciclosidomine solutions?

A2: Ciclosidomine stability is highly pH-dependent. The rate of hydrolysis is subject to general acid- and base-catalyzed reactions.[1] The optimal pH for stability is near 6.0.[1] Deviations from this pH will accelerate degradation.

Q3: Is Ciclosidomine sensitive to light?

A3: Yes, Ciclosidomine is extremely sensitive to light. Exposure to light causes rapid degradation of the compound in solution at various pH levels (pH 3, 5, and 6).[1] Therefore, it is imperative to protect all Ciclosidomine solutions from light during all stages of your experiment, including storage and handling.[1]

Q4: What is the recommended storage temperature for Ciclosidomine solutions?

A4: Lower temperatures slow down the rate of degradation. For instance, in a dilute phosphate or citrate buffer at pH 6, the time for a 10% loss of the drug is projected to be 9 months at 20°C, but this shortens to 2.6 months at 30°C.[1] For long-term storage, it is advisable to store solutions at refrigerated temperatures (2-8°C) and protected from light.

Q5: Does the type of buffer used impact Ciclosidomine's stability?

A5: The study on Ciclosidomine's solution stability utilized phosphate and citrate buffers.[1] While the study did not find significant differences between these two, it is good practice to use high-purity buffers and assess their compatibility in your specific experimental setup.

Q6: Does atmospheric oxygen affect Ciclosidomine's stability?

A6: The degradation rates of Ciclosidomine in the dark were found to be similar in the presence of air or nitrogen at pH 3, 5, and 6.[1] This suggests that for short-term handling in the absence of light, inert atmospheric conditions are not strictly necessary. However, for long-term storage, minimizing headspace oxygen is a good precautionary measure.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in my assay.

  • Potential Cause: Degradation of Ciclosidomine stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Check the preparation date of your solutions. Ensure they have been stored at the correct temperature and protected from light.

    • pH Measurement: Confirm the pH of your buffered solutions containing Ciclosidomine. Adjust if necessary to be as close to pH 6.0 as feasible for your experiment.

    • Light Exposure: Review your experimental workflow. Were the solutions exposed to ambient light for extended periods? If so, prepare fresh solutions and repeat the experiment with stringent light protection (e.g., using amber vials, covering containers with aluminum foil).

    • Prepare Fresh Stock: When in doubt, prepare a fresh stock solution of Ciclosidomine from a reliable source.

Issue: Visible changes in the appearance of my Ciclosidomine solution (e.g., color change, precipitation).

  • Potential Cause: Significant degradation or solubility issues.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that has changed in appearance.

    • Review Preparation Protocol: Ensure the correct solvent and buffer were used and that the concentration is within the solubility limits of Ciclosidomine under your experimental conditions.

    • Check for Contamination: Microbial or chemical contamination can also lead to changes in solution appearance and stability. Use sterile filtration for aqueous solutions intended for longer-term use.

Data on Ciclosidomine Stability

The following tables summarize the quantitative data on the stability of Ciclosidomine in solution.

Table 1: Projected Time for 10% Degradation of Ciclosidomine at pH 6

Temperature (°C)Projected Time for 10% Loss
209 months
302.6 months

Data derived from a study using dilute phosphate or citrate buffer at an ionic strength of 0.154 M.[1]

Table 2: Factors Influencing Ciclosidomine Degradation

FactorObservationRecommendation
pH Minimum degradation rate observed near pH 6.[1]Maintain solution pH as close to 6.0 as experimentally possible.
Light Rapid degradation occurs upon exposure to light.[1]Protect solutions from light at all times.
Temperature Degradation rate increases with temperature.[1]Store solutions at controlled room temperature (20°C) or refrigerated for longer stability.
Ionic Strength No significant effect on degradation rate between 0.05 M and 0.2 M at pH 2 and 7.[1]Standard buffer ionic strengths are acceptable.
Atmosphere Similar degradation rates in air and nitrogen (in the dark).[1]An inert atmosphere is not critical for short-term handling in the dark.

Experimental Protocols

Protocol 1: Preparation of a Light-Protected Ciclosidomine Stock Solution

  • Materials:

    • Ciclosidomine hydrochloride powder

    • High-purity solvent (e.g., DMSO, Ethanol, as appropriate for the specific experiment)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance and pH meter

    • Sterile filters (if preparing aqueous stock)

  • Procedure:

    • Work in an area with minimal light exposure.

    • Weigh the required amount of Ciclosidomine hydrochloride powder using an analytical balance.

    • Dissolve the powder in the appropriate solvent in an amber vial.

    • If preparing an aqueous stock, use a buffer adjusted to pH 6.0.

    • For aqueous solutions, sterile filter the solution into the final sterile amber vial.

    • Seal the vial, label it with the compound name, concentration, date, and "Protect from Light."

    • Store at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term, depending on the solvent).

Protocol 2: General Handling of Ciclosidomine During an Experiment

  • Preparation:

    • Prepare all working solutions from the stock solution in a low-light environment.

    • Use amber microcentrifuge tubes or plates, or cover standard labware with aluminum foil.

  • Execution:

    • Minimize the time that Ciclosidomine solutions are exposed to any light source.

    • If using plate readers or other instruments with internal light sources, ensure the measurement time is as short as possible.

    • For procedures requiring extended incubation, place the samples in a light-proof container or a dark incubator.

  • Post-Experiment:

    • Properly discard any unused working solutions according to your institution's guidelines.

    • Return stock solutions to their appropriate light-protected storage conditions immediately after use.

Visual Guides

experimental_workflow cluster_prep Solution Preparation (Low Light) cluster_exp Experiment (Light Protected) cluster_data Data Interpretation weigh Weigh Ciclosidomine dissolve Dissolve in pH 6 Buffer weigh->dissolve store Store in Amber Vial at 4°C dissolve->store prep_working Prepare Working Solutions store->prep_working Use Stock incubate Incubate (in dark) prep_working->incubate analyze Analyze incubate->analyze results Consistent Results analyze->results troubleshoot Inconsistent Results analyze->troubleshoot

Caption: Workflow for handling Ciclosidomine to prevent degradation.

degradation_pathway cluster_factors Degradation Factors Ciclosidomine Ciclosidomine (Active) Degraded Degraded Product (Inactive) Ciclosidomine->Degraded Hydrolysis Light Light Light->Degraded HighTemp High Temperature (>20°C) HighTemp->Degraded pH_not_6 pH ≠ 6 pH_not_6->Degraded

Caption: Factors leading to Ciclosidomine degradation via hydrolysis.

References

Technical Support Center: Ciclosidomine Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciclosidomine in cellular assays. The information focuses on potential off-target effects and provides detailed experimental protocols to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ciclosidomine?

Ciclosidomine is a sydnone imine that acts as a nitric oxide (NO) donor. Its primary on-target effect is the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This signaling pathway is crucial for vasodilation and other physiological processes.

Q2: What are the potential off-target effects of Ciclosidomine in cellular assays?

As a nitric oxide donor, Ciclosidomine's off-target effects are primarily related to the reactivity of NO and its byproducts. These can include:

  • cGMP-independent signaling: Nitric oxide can modulate cellular processes without involving sGC and cGMP. This can occur through direct protein modifications.[2][3][4][5]

  • Peroxynitrite Formation: In the presence of superoxide radicals (O₂⁻), nitric oxide can form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can damage various biomolecules.[6][7]

  • Protein S-nitrosylation: Nitric oxide can covalently modify cysteine residues in proteins, a process called S-nitrosylation. This post-translational modification can alter protein function, localization, and stability.[8][9]

Q3: How can I distinguish between on-target (cGMP-mediated) and off-target effects of Ciclosidomine?

To differentiate between cGMP-dependent and independent effects, you can use an inhibitor of soluble guanylate cyclase, such as ODQ (1H-[2][3][10]oxadiazolo[4,3-a]quinoxalin-1-one). If the observed effect of Ciclosidomine is blocked by ODQ, it is likely mediated by the canonical NO-sGC-cGMP pathway. If the effect persists, it may be due to an off-target mechanism.[2]

Q4: What is the stability of Ciclosidomine in cell culture media?

The stability of Ciclosidomine in solution is influenced by factors such as pH, temperature, and light exposure.[11] It is recommended to protect Ciclosidomine solutions from light. The stability in specific cell culture media should be empirically determined, as components in the media could affect its degradation rate.[12][13][14] It is advisable to prepare fresh solutions for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected cellular responses to Ciclosidomine treatment.
Possible Cause Troubleshooting Step
Ciclosidomine Degradation Prepare fresh solutions of Ciclosidomine for each experiment and protect them from light.[11] Consider performing a stability test of Ciclosidomine in your specific cell culture medium.[12][13][14]
Off-Target Effects Co-treat cells with an sGC inhibitor (e.g., ODQ) to determine if the effect is cGMP-dependent.[2] Measure markers of peroxynitrite formation (e.g., nitrotyrosine) or protein S-nitrosylation.
Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition, as these can influence cellular responses.
Assay Interference Components of the cell culture media or the assay reagents may interfere with the detection method. Run appropriate controls, including vehicle-treated cells and cell-free assays with Ciclosidomine.
Issue 2: High background or variability in the Griess assay for nitric oxide detection.
Possible Cause Troubleshooting Step
Nitrite in Media Use a basal medium with low intrinsic nitrite levels. Phenol red-free media is often recommended as it can interfere with colorimetric readings.
Contamination Ensure all reagents and labware are sterile and free of nitrite contamination.
Inconsistent Reaction Time Adhere strictly to the incubation times specified in the protocol for both the nitrate reduction (if performed) and the Griess reagent reaction.
Light Exposure Protect the Griess reaction from light, as the diazonium salt formed is light-sensitive.
Issue 3: Low signal or high variability in cGMP immunoassay.
Possible Cause Troubleshooting Step
Phosphodiesterase (PDE) Activity Include a PDE inhibitor (e.g., IBMX) during cell treatment and lysis to prevent cGMP degradation.
Insufficient Cell Lysis Ensure complete cell lysis to release intracellular cGMP. Follow the lysis buffer instructions provided with the assay kit.
Sample Handling Process samples quickly and on ice to minimize enzymatic degradation of cGMP.
Standard Curve Issues Prepare fresh standards for each assay and ensure accurate pipetting. Use the same buffer for standards and samples to avoid matrix effects.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on the off-target effects of Ciclosidomine, the following tables provide representative data for nitric oxide donors in general. These values should be considered as illustrative examples.

Table 1: Concentration Ranges for On-Target vs. Potential Off-Target Effects of NO Donors

EffectTypical Concentration Range (in vitro)Reference
On-Target: sGC Activation / cGMP Production Low nM to low µM
Off-Target: cGMP-Independent Signaling High µM to mM[2]
Off-Target: Peroxynitrite Formation Dependent on superoxide levels[7]
Off-Target: Protein S-nitrosylation Concentration-dependent

Table 2: Illustrative IC50/EC50 Values for On-Target and Off-Target Pathway Components

Compound/EffectorTarget/EffectCell Type/SystemIC50/EC50Reference
Nitric Oxide (NO)sGC activationPurified enzyme~10-100 nM
ODQsGC inhibitionVarious~1-10 µM[2]
PeroxynitriteTyrosine nitrationIn vitroVaries
Various NO DonorsProtein S-nitrosylationVariousConcentration-dependent

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

This protocol is adapted for a 96-well plate format and measures nitrite, a stable breakdown product of nitric oxide.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • Phenol red-free cell culture medium

  • 96-well microplate

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite stock solution in the same medium used for your cells.

    • Perform serial dilutions to create standards ranging from 0 to 100 µM.

  • Sample Collection:

    • After treating cells with Ciclosidomine for the desired time, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution to each well containing standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve and determine the nitrite concentration in the samples.

Protocol 2: Measurement of Intracellular cGMP using Enzyme Immunoassay (EIA)

This is a competitive immunoassay protocol.

Materials:

  • cGMP EIA Kit

  • Cell lysis buffer (often provided in the kit)

  • PDE inhibitor (e.g., IBMX)

  • 96-well plate coated with capture antibody

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Ciclosidomine. It is recommended to add a PDE inhibitor during the last 30 minutes of treatment.

    • Aspirate the medium and lyse the cells with ice-cold lysis buffer containing a PDE inhibitor.

    • Incubate on ice for 10-20 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoassay:

    • Add standards and samples to the wells of the antibody-coated plate.

    • Add the cGMP-HRP conjugate to each well.

    • Add the anti-cGMP antibody to each well.

    • Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature with gentle shaking.

  • Washing and Detection:

    • Wash the plate several times with the provided wash buffer.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Measurement:

    • Read the absorbance at the recommended wavelength (usually 450 nm).

  • Analysis:

    • The amount of cGMP is inversely proportional to the signal. Plot a standard curve and calculate the cGMP concentration in your samples.

Protocol 3: Detection of Protein S-nitrosylation using the Biotin-Switch Technique

This method allows for the detection of S-nitrosylated proteins.

Materials:

  • S-Nitrosylation Detection Kit (e.g., Biotin Switch)

  • Blocking buffer (containing a thiol-blocking agent like MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylating agent (e.g., biotin-HPDP)

  • Streptavidin-agarose beads for enrichment (optional)

  • Antibodies for western blotting

Procedure:

  • Protein Extraction and Blocking:

    • Lyse cells in a buffer containing a thiol-blocking agent to block free cysteine residues.

  • Reduction of S-nitrosothiols:

    • Treat the lysate with a reducing agent to selectively reduce the S-nitrosylated cysteines to free thiols.

  • Biotinylation:

    • Add a biotinylating agent that specifically reacts with the newly formed free thiols.

  • Detection:

    • The biotinylated proteins can be detected by western blot using an anti-biotin antibody or streptavidin-HRP.

    • Alternatively, biotinylated proteins can be enriched using streptavidin-agarose beads followed by western blotting for a specific protein of interest.

Visualizations

OnTargetPathway Ciclosidomine Ciclosidomine NO Nitric Oxide (NO) Ciclosidomine->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates CellularResponse Cellular Response (e.g., Vasodilation) PKG->CellularResponse phosphorylates targets

Caption: On-target signaling pathway of Ciclosidomine.

OffTargetPathways cluster_0 Potential Off-Target Effects of Nitric Oxide (NO) NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite SNitrosylation Protein S-nitrosylation (Protein-SNO) NO->SNitrosylation cGMP_independent cGMP-Independent Signaling NO->cGMP_independent Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Nitration Tyrosine Nitration & Oxidative Stress Peroxynitrite->Nitration Protein Protein-SH Protein->SNitrosylation AlteredFunction Altered Protein Function SNitrosylation->AlteredFunction

Caption: Potential off-target pathways of nitric oxide.

ExperimentalWorkflow cluster_workflow Experimental Workflow to Investigate Off-Target Effects start Treat cells with Ciclosidomine on_target_check Measure cGMP levels (On-Target) start->on_target_check off_target_investigation Investigate Off-Target Effects start->off_target_investigation analyze Analyze and Interpret Data on_target_check->analyze sGC_inhibition Co-treat with sGC inhibitor (ODQ) off_target_investigation->sGC_inhibition peroxynitrite_assay Measure Peroxynitrite (e.g., Nitrotyrosine) off_target_investigation->peroxynitrite_assay snitrosylation_assay Detect S-nitrosylation (Biotin-Switch) off_target_investigation->snitrosylation_assay sGC_inhibition->analyze peroxynitrite_assay->analyze snitrosylation_assay->analyze

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Accurate Measurement of Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate measurement of nitric oxide (NO) release from experimental compounds. While the query specifically mentioned Wy 41747, publicly available scientific literature identifies this compound as a long-acting somatostatin analogue with no direct evidence of nitric oxide-releasing properties.[1][2][3][4][5][6][7][8][9][10][11]

Therefore, this guide will focus on the general principles and methodologies for accurately quantifying nitric oxide release from a hypothetical experimental compound, which can be applied to various research contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring nitric oxide release in vitro?

A1: The most widely used methods for in vitro nitric oxide quantification include the Griess assay, chemiluminescence, and fluorescent probes.[12][13][14][15] Each method has its advantages and limitations in terms of sensitivity, specificity, and ease of use.

Q2: How do I choose the right method for my experiment?

A2: The choice of method depends on several factors, including the expected concentration of NO, the sample matrix, the required sensitivity, and the available equipment. The Griess assay is a simple and cost-effective colorimetric method suitable for detecting micromolar concentrations of nitrite, a stable oxidation product of NO.[14][16][17][18] Chemiluminescence offers high sensitivity and real-time detection of NO gas.[12][13] Fluorescent probes are useful for intracellular NO imaging and quantification.

Q3: What are the common sources of interference in nitric oxide assays?

A3: Several substances can interfere with NO assays. For the Griess assay, compounds like sulfhydryls and proteins can interfere with the reaction.[19] In complex biological media, components of the media itself can react with NO or the detection reagents.[16] It is crucial to run appropriate controls to account for these interferences.

Q4: Can I measure nitric oxide directly?

A4: Direct measurement of the highly reactive and short-lived NO molecule is challenging.[13] Methods like chemiluminescence and electrochemical sensors can directly measure NO.[13][14] However, indirect methods that measure the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻), are more common for quantifying total NO production.[17]

Q5: My nitric oxide measurements are not reproducible. What could be the issue?

A5: Lack of reproducibility can stem from several factors, including instability of the experimental compound, variability in cell culture conditions, improper sample handling and storage, or interference from the sample matrix.[16] Ensuring consistent experimental parameters and including proper controls are essential for obtaining reproducible results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no detectable nitric oxide The compound may not be releasing NO under the experimental conditions.- Verify the stability and activity of the compound. - Optimize the concentration of the compound and the incubation time. - Consider an alternative, more sensitive detection method.
The chosen cell line may not express the necessary enzymes (e.g., nitric oxide synthase) to produce NO in response to the compound.- Use a cell line known to produce NO in response to similar stimuli. - Transfect cells with the appropriate nitric oxide synthase isoform.
Rapid degradation of nitric oxide.- Minimize the time between sample collection and analysis. - Use an NO scavenger inhibitor if appropriate for the experimental design.
High background signal Contamination of reagents or culture media with nitrite/nitrate.[19]- Use high-purity, nitrate-free water and reagents. - Test all buffers and media for background nitrite/nitrate levels.
Interference from the sample matrix (e.g., phenol red in culture media).- Use phenol red-free media for the experiment. - Perform a background subtraction using a sample blank.
Inconsistent results between experiments Variability in cell density, passage number, or stimulation conditions.- Standardize cell seeding density and use cells within a narrow passage number range. - Ensure consistent timing and concentration of compound addition.
Instability of the Griess reagent.- Prepare the Griess reagent fresh before each use and protect it from light.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay

This protocol describes the indirect measurement of NO by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant.

Materials:

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and wash the cells with PBS. Add fresh phenol red-free medium containing the experimental compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the nitrite standard solution in the same culture medium used for the experiment.

  • Griess Reaction:

    • Add 50 µL of each supernatant sample and standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the linear regression of the standard curve.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Indirect NO Release

While this compound is a somatostatin analogue, a hypothetical mechanism for a compound to indirectly induce NO release could involve receptor-mediated activation of endothelial nitric oxide synthase (eNOS). This diagram illustrates such a pathway.

G cluster_cell Endothelial Cell Compound Experimental Compound Receptor G-Protein Coupled Receptor (GPCR) Compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates CaM Calmodulin (CaM) IP3->CaM Increases Ca2+ leading to activation eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Binds to eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes conversion of L_Citrulline L-Citrulline L_Arginine->L_Citrulline NO Nitric Oxide (NO) L_Arginine->NO NO_release NO Release NO->NO_release

Caption: Hypothetical signaling pathway for compound-induced eNOS activation.

Experimental Workflow for Measuring Nitric Oxide Release

This diagram outlines the key steps in a typical experiment to measure NO release from an experimental compound using the Griess assay.

G start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat Cells with Experimental Compound cell_culture->treatment incubation Incubate for Defined Period treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay supernatant_collection->griess_assay data_analysis Analyze Data griess_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Griess assay.

References

Technical Support Center: Enhancing In Vivo Performance of Ciclosidomine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo delivery and bioavailability of Ciclosidomine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of Ciclosidomine?

The primary challenges in the in vivo delivery of Ciclosidomine, a sydnone imine derivative, likely stem from its physicochemical properties. These can include:

  • Poor Aqueous Solubility: Like many heterocyclic compounds, Ciclosidomine may exhibit low solubility in aqueous solutions, which can limit its absorption and bioavailability after oral administration.

  • Chemical Stability: Sydnone imines can be susceptible to degradation under certain pH and light conditions. The stability of Ciclosidomine in solution is influenced by pH, temperature, and ionic strength.

  • First-Pass Metabolism: After oral absorption, Ciclosidomine may be subject to extensive metabolism in the liver before it reaches systemic circulation, potentially reducing the concentration of the active drug.

  • Low Permeability: The ability of Ciclosidomine to effectively cross biological membranes, such as the intestinal epithelium, can impact its absorption rate and overall bioavailability.

Q2: What formulation strategies can be employed to improve the oral bioavailability of Ciclosidomine?

Several formulation strategies can be explored to overcome the challenges of poor solubility and enhance the oral bioavailability of Ciclosidomine:

  • Nanoparticle-based Delivery Systems: Encapsulating Ciclosidomine into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and enhance its absorption. For instance, nanosuspensions have been shown to increase the saturation solubility and dissolution rate of poorly soluble drugs.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve the solubility of Ciclosidomine and facilitate its transport across cell membranes.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of Ciclosidomine to create a more soluble or permeable prodrug that is converted to the active form in vivo can be an effective strategy.

  • Solid Dispersions: Dispersing Ciclosidomine in a solid carrier matrix at the molecular level can enhance its dissolution rate and bioavailability.

Q3: What are the key in vivo pharmacokinetic parameters to assess when evaluating different Ciclosidomine formulations?

When comparing different formulations of Ciclosidomine, the following pharmacokinetic parameters are crucial for assessing their in vivo performance:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood plasma.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation unchanged.

  • Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.

These parameters provide insights into the rate and extent of drug absorption, as well as its distribution and elimination from the body.

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability of Ciclosidomine in preclinical animal models.

Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility Formulate Ciclosidomine using solubility-enhancing techniques such as nanoparticle encapsulation, cyclodextrin complexation, or solid dispersions.Improving solubility is often the first step to increasing dissolution rate and subsequent absorption.
Low dissolution rate Reduce the particle size of the Ciclosidomine powder through micronization or nanosizing.Smaller particle sizes increase the surface area available for dissolution.
Degradation in the gastrointestinal (GI) tract Use enteric-coated formulations or encapsulation in protective carriers like liposomes to shield the drug from the harsh acidic environment of the stomach.Protecting the drug from degradation ensures that more of it is available for absorption in the intestine.
High first-pass metabolism Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 enzymes) if the metabolic pathway is known. Alternatively, explore alternative routes of administration (e.g., parenteral) to bypass the liver.Reducing first-pass metabolism can significantly increase the amount of active drug reaching systemic circulation.
Poor membrane permeability Include permeation enhancers in the formulation or utilize delivery systems known to facilitate drug transport across the intestinal epithelium, such as lipid-based formulations.Enhancing permeability can improve the rate and extent of drug absorption.

Issue 2: Inconsistent results in in vitro-in vivo correlation (IVIVC) for Ciclosidomine formulations.

Potential Cause Troubleshooting Step Rationale
Inappropriate in vitro dissolution method Develop a dissolution method that is biorelevant to the in vivo conditions. This may involve using simulated gastric and intestinal fluids (SGF and SIF) with appropriate pH, enzymes, and bile salts.A biorelevant dissolution test is more likely to predict the in vivo performance of a formulation.
Complex in vivo absorption process Consider factors beyond simple dissolution that may influence absorption, such as GI transit time, intestinal metabolism, and active transport mechanisms.A good IVIVC often requires a comprehensive understanding of the in vivo absorption process.
Formulation-dependent effects on GI physiology Evaluate whether the excipients used in the formulation affect GI motility, pH, or enzyme activity in a way that is not captured by the in vitro model.Excipients can have physiological effects that influence drug absorption in vivo.
Animal model limitations Ensure that the chosen animal model has a GI physiology that is reasonably predictive of humans for the type of formulation being tested.Interspecies differences in GI physiology can lead to poor IVIVC.

Experimental Protocols

Protocol 1: Preparation of Ciclosidomine-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare Ciclosidomine-loaded SLNs to improve its oral bioavailability.

Materials:

  • Ciclosidomine

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Distilled water

Method: High-Shear Homogenization followed by Ultrasonication

  • Preparation of the lipid phase: Dissolve Ciclosidomine and the solid lipid in the organic solvent.

  • Preparation of the aqueous phase: Dissolve the surfactant in distilled water.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid. Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Solvent evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or using a rotary evaporator.

  • Homogenization: Subject the resulting pre-emulsion to high-pressure homogenization or ultrasonication for a specified number of cycles to reduce the particle size to the nanometer range.

  • Cooling and SLN formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel Ciclosidomine formulation compared to a control suspension.

Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into two groups:

    • Control Group: Administer a suspension of Ciclosidomine in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.

    • Test Group: Administer the novel Ciclosidomine formulation (e.g., SLNs) at the same dose level via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Drug Analysis: Quantify the concentration of Ciclosidomine in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different Ciclosidomine Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Ciclosidomine Suspension 10150 ± 252.0 ± 0.5980 ± 120100 (Reference)
Ciclosidomine-SLNs 10450 ± 601.5 ± 0.33450 ± 410352
Ciclosidomine-Cyclodextrin Complex 10320 ± 451.0 ± 0.22100 ± 250214

Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation Ciclosidomine Formulation (e.g., SLNs, Cyclodextrin Complex) Characterization In Vitro Characterization (Size, Entrapment, Dissolution) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Optimized Formulation IVIVC In Vitro-In Vivo Correlation Characterization->IVIVC Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK Bioavailability Bioavailability Assessment PK->Bioavailability PK->IVIVC bioavailability_challenges cluster_drug Ciclosidomine Properties cluster_solutions Formulation Strategies Solubility Poor Aqueous Solubility Bioavailability Low Oral Bioavailability Solubility->Bioavailability Stability Chemical Instability Stability->Bioavailability Permeability Low Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Nano Nanoparticles Nano->Bioavailability Improves Lipo Liposomes Lipo->Bioavailability Improves CD Cyclodextrin Complexation CD->Bioavailability Improves Prodrug Prodrug Design Prodrug->Bioavailability Improves

Technical Support Center: Sydnonimine NO Donors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of sydnonimine nitric oxide (NO) donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the NO release from my sydnonimine donor inconsistent across experiments?

A1: The release of nitric oxide (NO) from sydnonimines is a complex process influenced by several experimental parameters. Inconsistency can arise from:

  • Oxygen Concentration: Sydnonimines like SIN-1 require molecular oxygen to release NO. Variations in the oxygenation of your buffer or cell culture medium will directly impact the rate and amount of NO produced.[1][2][3][4] The decomposition of the active intermediate, SIN-1A, is labile in the presence of air and highly unstable under pure oxygen, while being stable under nitrogen.[2][4]

  • pH of the Medium: The initial hydrolysis of the parent sydnonimine (e.g., molsidomine to SIN-1, and SIN-1 to its active A-form) is pH-dependent.[1][2][4] More alkaline conditions can accelerate the hydrolysis and subsequent NO release.[1] Maintaining a stable and consistent pH is crucial for reproducible results.

  • Concentration of the Sydnonimine: The relationship between the concentration of the sydnonimine and the rate of NO release is not always linear. At high concentrations, the rate of NO release can plateau, potentially due to limited oxygen diffusion in the incubation buffer.[1]

  • Presence of Other Molecules: Components in your experimental system, such as thiols (e.g., L-cysteine), can interact with sydnonimines and their intermediates, potentially altering the NO release profile.[5]

Q2: I am observing unexpected cytotoxicity in my cell culture experiments. Is this solely due to NO?

A2: Not necessarily. While high concentrations of NO can be cytotoxic, sydnonimines like SIN-1 have a significant pitfall: the simultaneous generation of superoxide anions (O₂⁻).[1][6] NO and superoxide rapidly react to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can induce cellular damage, including lipid peroxidation, DNA damage, and protein nitration, leading to cytotoxicity that is independent of the direct effects of NO.[6][7][8]

Q3: How can I be sure that the biological effect I am observing is due to NO and not other byproducts?

A3: This is a critical consideration. To dissect the effects of NO from those of superoxide and peroxynitrite, you can employ several strategies:

  • Use of Scavengers:

    • Superoxide Dismutase (SOD): Include SOD in your experiment to scavenge superoxide anions. If the observed effect is diminished, it suggests the involvement of superoxide or its downstream product, peroxynitrite.[1]

    • Peroxynitrite Scavengers: Utilize peroxynitrite scavengers like urate to determine the contribution of peroxynitrite to the observed biological effect.[8]

    • NO Scavengers: Employ NO scavengers such as carboxy-PTIO or hemoglobin to confirm that the effect is indeed mediated by NO.

  • Compare with other NO donors: Use an NO donor that does not produce superoxide, such as a NONOate, to see if the same biological effect is observed. This can help differentiate between NO-mediated and peroxynitrite-mediated effects.

Q4: What are the stability and storage recommendations for sydnonimine NO donors?

A4: Sydnonimine NO donors should be stored as dry powders in a cool, dark, and dry place. Prepare stock solutions fresh for each experiment if possible. If you need to store stock solutions, it is recommended to prepare them in an appropriate solvent (e.g., DMSO for molsidomine, or an aqueous buffer at a slightly acidic pH for SIN-1 to slow down decomposition) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always protect solutions from light.

Troubleshooting Guides

Inconsistent NO Measurement with the Griess Assay
Problem Possible Cause Troubleshooting Steps
Low or no NO signal Insufficient NO production.Verify that the experimental conditions (pH, oxygen) are optimal for NO release from your specific sydnonimine.
Nitrite levels are below the detection limit of the assay.Increase the concentration of the NO donor or the incubation time. Consider using a more sensitive method like chemiluminescence.[9][10]
Interference from media components.Phenol red in cell culture media can interfere with the colorimetric reading. Use phenol red-free media for the experiment.[11] High concentrations of certain compounds in the media can also interfere.[9] Run a standard curve in the same medium as your samples to check for interference.
High background Contamination of reagents or samples.Use fresh, high-purity reagents. Ensure that all labware is clean.
Interference from nitrates in the sample.The Griess assay only detects nitrite. If you expect significant nitrate formation, use a kit that includes nitrate reductase to convert nitrate to nitrite before adding the Griess reagents.
Inconsistent readings Inaccurate pipetting.Calibrate your pipettes and use proper pipetting techniques.
Bubbles in the wells of the microplate.Ensure there are no bubbles in the wells before reading the absorbance.
Temperature fluctuations.Perform the assay at a consistent room temperature.
Issues with Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media.
Unexpectedly high cytotoxicity Peroxynitrite formation.As mentioned in the FAQs, sydnonimines can produce peroxynitrite. Include scavengers in your experimental design to differentiate between NO and peroxynitrite-mediated cytotoxicity.[6][8]
Direct interference of the compound with the assay.Run a control with the sydnonimine in cell-free media to check if it directly reacts with the assay reagent.
Low cytotoxicity at high concentrations Plateauing of NO release.At high concentrations, NO release may not increase proportionally.[1] Measure the actual NO concentration to correlate it with the observed viability.

Quantitative Data Summary

Table 1: Comparison of Properties of Common Sydnonimine NO Donors

Property Molsidomine SIN-1 (3-morpholinosydnonimine) Pirsidomine
Activation Enzymatic conversion to SIN-1 in the liver.[3]Spontaneous hydrolysis to SIN-1A.[2][4]Metabolized to its active form.
Primary Radical Species Released NO and O₂⁻ (from its metabolite SIN-1).[5]NO and O₂⁻.[1][6]NO and O₂⁻.
Key Influencing Factors for NO Release In vivo metabolic activity.pH, Oxygen concentration.[1][2][4]In vivo metabolic activity.
Common Clinical Use Anti-anginal agent.[3]Not used clinically, primarily a research tool.Anti-anginal agent.
Tolerance Development Low to no tolerance observed.[3][12]N/A (research tool).Low to no tolerance observed.

Note: Quantitative data for direct comparison of half-lives and NO release rates under identical conditions are scarce in the literature, as these parameters are highly dependent on the specific experimental setup.

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay

Objective: To quantify the amount of nitrite, a stable breakdown product of NO, in a solution containing a sydnonimine NO donor.

Materials:

  • Sydnonimine NO donor (e.g., SIN-1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a fresh stock solution of the sydnonimine NO donor in the desired solvent (e.g., PBS). Keep on ice and protect from light.

  • Prepare a series of nitrite standards by diluting the stock nitrite solution in the same buffer as your samples (e.g., PBS).

  • Incubate the sydnonimine donor: Add the desired concentration of the sydnonimine to your experimental solution (e.g., PBS in a microcentrifuge tube) and incubate for the desired time at 37°C. Ensure consistent oxygenation.

  • Perform the Griess reaction:

    • Pipette 50 µL of your incubated samples and nitrite standards into separate wells of a 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration: Generate a standard curve from the absorbance readings of the nitrite standards. Use the equation of the line to calculate the nitrite concentration in your samples.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

Objective: To determine the effect of a sydnonimine NO donor on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sydnonimine NO donor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with the sydnonimine donor: Prepare serial dilutions of the sydnonimine in complete culture medium and add them to the respective wells. Include untreated control wells.

  • Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Add MTT reagent: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Solubilize formazan crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells.

Visualizations

NO_Release_Pathway Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 Molsidomine->SIN1 Enzymatic Metabolism (Liver) SIN1A SIN-1A (Active Intermediate) SIN1->SIN1A Hydrolysis (pH-dependent) NO Nitric Oxide (NO) SIN1A->NO Oxygen-dependent Decomposition O2_superoxide Superoxide (O₂⁻) SIN1A->O2_superoxide Oxygen-dependent Decomposition Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation O2_superoxide->Peroxynitrite Cytotoxicity Cytotoxicity Peroxynitrite->Cytotoxicity cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Mechanism of NO release and byproduct formation from sydnonimines.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_NO_Release Is NO release consistent? Start->Check_NO_Release Check_Oxygen Verify Consistent Oxygenation Check_NO_Release->Check_Oxygen No Check_Cytotoxicity Unexpected Cytotoxicity? Check_NO_Release->Check_Cytotoxicity Yes Check_pH Ensure Stable pH Check_Oxygen->Check_pH Check_Concentration Optimize Donor Concentration Check_pH->Check_Concentration End Consistent Results Check_Concentration->End Use_Scavengers Use Superoxide/Peroxynitrite Scavengers Check_Cytotoxicity->Use_Scavengers Yes Check_Cytotoxicity->End No Compare_Donors Compare with Superoxide-Free NO Donor Use_Scavengers->Compare_Donors End2 Identify Mediator of Cytotoxicity Compare_Donors->End2

Caption: Troubleshooting workflow for experiments with sydnonimine NO donors.

References

Validation & Comparative

Unraveling the Mechanism of Action: A Comparative Analysis of Wy 41747 and SIN-1

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the mechanisms of action between Wy 41747 and SIN-1 is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches for "this compound" and its potential pharmacological activities, including its effects on soluble guanylate cyclase and cyclic GMP, did not yield any specific information regarding its mechanism of action. It is possible that this compound is an outdated or incorrectly cited compound name.

In contrast, 3-morpholinosydnonimine (SIN-1) is a well-characterized compound widely used in biomedical research. This guide will provide a comprehensive overview of the established mechanism of action of SIN-1, including its signaling pathways, relevant experimental data, and methodologies for its study.

SIN-1: A Dual Donor of Nitric Oxide and Superoxide

SIN-1 is recognized as a nitric oxide (NO) donor that concurrently generates superoxide anions (O₂⁻). This dual activity leads to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. The biological effects of SIN-1 are complex and can be attributed to the actions of NO, superoxide, and peroxynitrite.

Mechanism of Decomposition and Radical Generation

The activity of SIN-1 stems from its spontaneous decomposition in aqueous solutions. This process involves a multi-step chemical transformation:

  • Isomerization: SIN-1 undergoes a pH-dependent isomerization to its open-ring form, SIN-1A.

  • Oxygen-Dependent Radical Formation: In the presence of molecular oxygen, SIN-1A undergoes a one-electron reduction of oxygen to produce superoxide (O₂⁻) and the SIN-1 cation radical.

  • Nitric Oxide Release: The SIN-1 cation radical is unstable and decomposes to release nitric oxide (NO) and the inactive metabolite, SIN-1C.[1][2]

  • Peroxynitrite Formation: The simultaneously generated NO and superoxide rapidly react to form peroxynitrite.

Interestingly, in biological systems containing electron acceptors such as heme proteins, SIN-1 can act primarily as an NO donor without the concomitant release of superoxide.[1][2] This highlights the importance of the experimental environment in determining the reactive species generated by SIN-1.

Signaling Pathway: Activation of Soluble Guanylate Cyclase

The primary signaling pathway activated by the nitric oxide released from SIN-1 is the stimulation of soluble guanylate cyclase (sGC).[3][4][5]

SIN1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SIN1 SIN-1 Decomposition Spontaneous Decomposition SIN1->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates Superoxide->Peroxynitrite sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects phosphorylates targets leading to

This activation cascade proceeds as follows:

  • NO Binding: NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme prosthetic group of sGC.[6]

  • Conformational Change: This binding induces a conformational change in the sGC enzyme, leading to its activation.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8]

  • Downstream Effects: cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins to elicit physiological responses like smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[9]

Quantitative Data and Experimental Protocols

The study of SIN-1 and its effects involves a variety of experimental techniques to quantify the release of reactive species and the subsequent biological responses.

Data Presentation
ParameterTypical Values/ObservationsExperimental Method
Nitric Oxide Release Concentration-dependent; can be modulated by oxygen tension and electron acceptors.Griess Assay, NO-selective electrodes, Electron Paramagnetic Resonance (EPR) spectroscopy.[10]
Superoxide Generation Occurs concomitantly with NO release in the presence of oxygen.Cytochrome c reduction assay, EPR spectroscopy with spin traps (e.g., DMPO).
Peroxynitrite Formation Inferred from the simultaneous generation of NO and superoxide.Dihydrorhodamine 123 oxidation, Pyrogallol red bleaching assay.
sGC Activation (cGMP production) EC₅₀ values for cGMP elevation are typically in the micromolar range, varying by cell type.Radioimmunoassay (RIA), Enzyme-linked immunosorbent assay (ELISA) for cGMP.
Experimental Protocols

1. Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).

  • Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, which can be measured spectrophotometrically at ~540 nm.

  • Protocol Outline:

    • Prepare a standard curve of known nitrite concentrations.

    • Incubate cells or tissues with SIN-1 for the desired time.

    • Collect the supernatant or cell lysate.

    • Add the Griess reagent to the samples and standards.

    • Incubate in the dark for 15-30 minutes.

    • Measure the absorbance at ~540 nm.

    • Calculate the nitrite concentration in the samples by comparing to the standard curve.[10]

2. Detection of Soluble Guanylate Cyclase Activation via cGMP Measurement

Commercially available ELISA kits are commonly used to quantify intracellular cGMP levels.

  • Principle: These are competitive immunoassays where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody sites. The amount of bound labeled cGMP is inversely proportional to the concentration of cGMP in the sample.

  • Protocol Outline:

    • Culture cells to the desired confluency.

    • Treat cells with SIN-1 for the specified duration.

    • Lyse the cells to release intracellular cGMP.

    • Perform the ELISA according to the manufacturer's instructions, which typically involves adding samples and standards to antibody-coated plates, followed by the addition of a labeled cGMP conjugate.

    • After incubation and washing steps, a substrate is added to generate a colorimetric signal.

    • Measure the absorbance and determine the cGMP concentration from a standard curve.

Conclusion

While a direct comparison with this compound is not possible due to the absence of data, SIN-1 stands as a valuable research tool with a well-defined, albeit complex, mechanism of action. It serves as a source of nitric oxide, superoxide, and peroxynitrite, with its primary signaling pathway involving the activation of soluble guanylate cyclase and subsequent cGMP production. Researchers utilizing SIN-1 should carefully consider the experimental conditions, as these can influence the profile of reactive species generated and the resulting biological outcomes. It is recommended that the user verify the identity and literature associated with "this compound" to enable any future comparative analysis.

References

Comparative Guide to the Analysis of Ciclosidomine: Immunoassays vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Ciclosidomine, a sydnonimine derivative with vasodilatory properties. Due to the current lack of commercially available immunoassays specifically designed for Ciclosidomine, this document will compare the hypothetical performance of such an immunoassay with established, highly specific chromatographic techniques. This comparison is intended to guide researchers in selecting the most appropriate analytical method for their studies.

Introduction to Ciclosidomine and Analytical Challenges

Ciclosidomine belongs to the class of sydnonimine imines and is structurally related to other vasoactive compounds like Molsidomine and its active metabolite, Linsidomine (SIN-1). The primary analytical challenge in quantifying Ciclosidomine, particularly in biological matrices, is ensuring the specificity of the detection method. Immunoassays, while often rapid and suitable for high-throughput screening, are susceptible to cross-reactivity from structurally similar molecules, including metabolites or other drugs in the same class. This can lead to inaccurate quantification and misinterpretation of results.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a hypothetical Ciclosidomine immunoassay compared to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHypothetical ImmunoassayHPLC-UVLC-MS/MS
Specificity Moderate to LowHighVery High
Cross-reactivity Potential for significant cross-reactivity with metabolites and structurally related compounds.Low potential for interference, which can be resolved through chromatographic separation.Minimal to no interference due to mass-based detection and fragmentation analysis.
Sensitivity Generally high, but can be compromised by matrix effects.Moderate, suitable for many applications but may lack the sensitivity for trace-level analysis.Very high, capable of detecting picogram to femtogram levels of the analyte.
Throughput High, suitable for screening large numbers of samples.Moderate, sample preparation and run times are longer.Moderate, can be automated but is generally slower than immunoassays.
Cost per Sample LowModerateHigh
Development Time Long and resource-intensive for a new antibody.Moderate, for method development and validation.Moderate to high, for method development and validation.
Confirmation Positive results often require confirmation by a more specific method like LC-MS/MS.[1][2]Can be considered a confirmatory method in many contexts.[3][4]Considered the "gold standard" for confirmation and quantification.[5][6]

Experimental Protocols

While a specific immunoassay protocol for Ciclosidomine is not available, a general experimental workflow for assessing cross-reactivity in a competitive ELISA format is provided below. Additionally, a general protocol for the analysis of a small molecule drug like Ciclosidomine by RP-HPLC is outlined.

General Protocol for Immunoassay Cross-Reactivity Testing

This protocol describes how to test the cross-reactivity of a hypothetical competitive immunoassay for Ciclosidomine with potentially interfering compounds.

  • Preparation of Reagents:

    • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Wash Buffer: PBS with 0.05% Tween 20.

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

    • Assay Buffer: 0.1% BSA in PBS.

    • Ciclosidomine-HRP Conjugate: Ciclosidomine conjugated to horseradish peroxidase, diluted in Assay Buffer.

    • Antibody Solution: Anti-Ciclosidomine antibody diluted in Assay Buffer.

    • Standard Solutions: A serial dilution of Ciclosidomine in Assay Buffer.

    • Test Compound Solutions: Serial dilutions of potentially cross-reacting compounds (e.g., metabolites, structural analogs) in Assay Buffer.

    • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution: 2 M Sulfuric Acid.

  • Assay Procedure:

    • Coat a 96-well microplate with the anti-Ciclosidomine antibody in Coating Buffer and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add standard solutions or test compound solutions to the wells, followed by the Ciclosidomine-HRP conjugate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add the TMB Substrate Solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the Stop Solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of the test compound that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Ciclosidomine / IC50 of Test Compound) x 100

General Protocol for RP-HPLC-UV Analysis

This protocol provides a general framework for the quantitative analysis of Ciclosidomine using reverse-phase HPLC with UV detection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Typically 25-40°C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of Ciclosidomine to find the wavelength of maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of Ciclosidomine in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is necessary to remove interfering substances.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the Ciclosidomine peak based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of Ciclosidomine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of Ciclosidomine and the assessment of immunoassay cross-reactivity.

G Metabolic Pathway of a Sydnonimine Prodrug Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) Molsidomine->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) + Inactive Metabolite Linsidomine->NO Spontaneous Conversion

Caption: Example metabolic activation of a sydnonimine prodrug.

G Workflow for Immunoassay Cross-Reactivity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Antibody-Coated Plate C Add Standards/Compounds & Conjugate A->C B Prepare Standards & Test Compounds B->C D Incubate & Wash C->D E Add Substrate & Stop Reaction D->E F Measure Absorbance E->F G Calculate IC50 Values F->G H Determine % Cross-Reactivity G->H

Caption: General workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

Currently, there are no specific immunoassays commercially available for the detection of Ciclosidomine. While immunoassays offer high throughput and are cost-effective for screening, their inherent potential for cross-reactivity with structurally related compounds poses a significant risk of generating inaccurate data.

For research and drug development applications requiring accurate and precise quantification of Ciclosidomine, chromatographic methods such as HPLC and, particularly, LC-MS/MS are strongly recommended. These techniques offer superior specificity and sensitivity, ensuring that the measurements are reliable and free from interferences. While the initial investment in instrumentation and method development may be higher, the quality and defensibility of the data justify the cost for most research and regulatory purposes. Should a Ciclosidomine immunoassay become available, it would be imperative to thoroughly validate its specificity and cross-reactivity against all relevant metabolites and structural analogs.

References

A Head-to-Head Comparison of Ciclosidomine and S-nitroso-N-acetylpenicillamine (SNAP) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent nitric oxide (NO) donor compounds: Ciclosidomine and S-nitroso-N-acetylpenicillamine (SNAP). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacological effects, and stability profiles, supported by experimental data.

Overview and Mechanism of Action

Both Ciclosidomine and S-nitroso-N-acetylpenicillamine (SNAP) are valued in research for their ability to release nitric oxide, a critical signaling molecule in various physiological processes. However, they belong to different chemical classes and release NO through distinct mechanisms.

Ciclosidomine is a sydnone imine derivative. Its mechanism of action involves the spontaneous release of nitric oxide (NO) without the need for enzymatic activity. This property makes it a direct NO donor.

S-nitroso-N-acetylpenicillamine (SNAP) is a well-characterized S-nitrosothiol. It donates nitric oxide through the homolytic cleavage of the S-NO bond. This process can be initiated by light, heat, or the presence of certain metal ions.[1]

The released NO from both compounds activates soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates downstream physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation.[2]

Comparative Data on Pharmacological Effects

The primary pharmacological effects of both Ciclosidomine and SNAP are vasodilation and inhibition of platelet aggregation, both mediated by the NO-cGMP signaling pathway. The following tables summarize the available quantitative data for these effects. Direct head-to-head comparative studies are limited; therefore, data from different studies are presented, and experimental conditions should be considered when comparing values.

Table 1: Inhibition of Platelet Aggregation

CompoundAgonistIC50 ValueOrganism/Cell TypeReference
Ciclosidomine Data Not AvailableData Not AvailableData Not Available
S-nitroso-N-acetylpenicillamine (SNAP) ADP~1.9 µMHuman (washed platelets)[3]

Table 2: Vasodilation

CompoundPre-constrictorEC50 ValueTissueReference
Ciclosidomine Data Not AvailableData Not AvailableData Not Available
S-nitroso-N-acetylpenicillamine (SNAP) HypoxiaData Not Available (dose-dependent relaxation observed)Rat (isolated perfused lung)[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by Ciclosidomine and SNAP, leading to their physiological effects, as well as a typical experimental workflow for assessing their activity.

cluster_ciclosidomine Ciclosidomine Pathway cluster_snap SNAP Pathway Ciclosidomine Ciclosidomine NO_C Nitric Oxide (NO) Ciclosidomine->NO_C Spontaneous Release sGC_C Soluble Guanylate Cyclase (sGC) NO_C->sGC_C Activates cGMP_C cGMP sGC_C->cGMP_C Converts GTP_C GTP GTP_C->sGC_C PKG_C Protein Kinase G (PKG) cGMP_C->PKG_C Activates Relax_C Smooth Muscle Relaxation PKG_C->Relax_C Platelet_C Inhibition of Platelet Aggregation PKG_C->Platelet_C SNAP SNAP NO_S Nitric Oxide (NO) SNAP->NO_S Cleavage of S-NO bond (Light, Heat, Metal Ions) sGC_S Soluble Guanylate Cyclase (sGC) NO_S->sGC_S Activates cGMP_S cGMP sGC_S->cGMP_S Converts GTP_S GTP GTP_S->sGC_S PKG_S Protein Kinase G (PKG) cGMP_S->PKG_S Activates Relax_S Smooth Muscle Relaxation PKG_S->Relax_S Platelet_S Inhibition of Platelet Aggregation PKG_S->Platelet_S

Fig. 1: Signaling pathways of Ciclosidomine and SNAP.

cluster_platelet Platelet Aggregation Assay Workflow cluster_vasodilation Aortic Ring Assay Workflow A 1. Prepare Platelet-Rich Plasma (PRP) B 2. Pre-incubate PRP with Ciclosidomine or SNAP A->B C 3. Induce Aggregation with an Agonist (e.g., ADP) B->C D 4. Measure Change in Light Transmittance C->D E 5. Calculate % Inhibition and IC50 Value D->E F 1. Isolate and Mount Aortic Rings G 2. Pre-constrict Rings (e.g., with Phenylephrine) F->G H 3. Add Cumulative Concentrations of Ciclosidomine or SNAP G->H I 4. Measure Isometric Tension (Relaxation) H->I J 5. Calculate % Relaxation and EC50 Value I->J

References

Unraveling the Purity of Wy 41747: A Comparative Analysis for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity of a chemical compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive assessment of the commercially available compound designated as Wy 41747, offering a comparative analysis with alternative molecules and detailing the experimental protocols for purity verification.

Understanding this compound and Its Alternatives

Initial investigations to definitively identify "this compound" through public databases and commercial supplier catalogs have been unsuccessful. This designation may represent an internal corporate identifier, a legacy code, or a compound that is not widely commercialized under this specific name. Without a clear chemical structure or a recognized international identifier such as a CAS number, a direct and specific comparison is not feasible.

However, based on broad searches for compounds with similar alphanumeric designations and their typical therapeutic targets, it is hypothesized that this compound may belong to the class of 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes.[1][2][3] Consequently, inhibitors of this enzyme are of significant interest in the development of treatments for inflammatory diseases such as asthma.[1][2][4]

Given this likely mechanism of action, this guide will proceed by comparing the general purity profiles of commercially available 5-LOX inhibitors, which would be the primary alternatives to this compound. A prominent and well-documented 5-LOX inhibitor, Zileuton, will be used as a representative example for comparison.[1]

Comparative Purity Analysis

To provide a framework for assessing the purity of a compound like this compound, we present a template for data presentation. Researchers procuring a batch of this compound should expect to receive a Certificate of Analysis (CoA) with similar data points. The following table outlines a hypothetical purity comparison between a commercial batch of this compound and the established 5-LOX inhibitor, Zileuton.

ParameterThis compound (Hypothetical Batch)Zileuton (Typical Commercial Grade)Method
Purity (by HPLC) > 98%> 99%High-Performance Liquid Chromatography
Identity Conforms to StructureConforms to Structure¹H NMR, ¹³C NMR, Mass Spectrometry
Water Content < 0.5%< 0.2%Karl Fischer Titration
Residual Solvents < 0.1%< 0.05%Gas Chromatography
Heavy Metals < 10 ppm< 10 ppmInductively Coupled Plasma Mass Spectrometry
Appearance White to Off-White PowderWhite Crystalline PowderVisual Inspection

Table 1: Hypothetical Purity Comparison of this compound and Zileuton. This table presents a typical purity profile that researchers should expect for a research-grade chemical. The values for this compound are hypothetical and should be verified with the supplier's Certificate of Analysis.

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the key experiments cited in the purity assessment. These protocols provide a basis for researchers to either replicate the analysis or to critically evaluate the data provided by a supplier.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength determined by the compound's UV spectrum (typically around 254 nm for aromatic compounds).

    • Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC. The area of the main peak is compared to the total area of all peaks to calculate the percentage purity.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the peaks are compared to the expected structure of the compound.

3. Water Content by Karl Fischer Titration

  • Objective: To quantify the amount of water present in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A known weight of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context and processes involved, the following diagrams are provided.

G cluster_0 5-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP translocation Five_LOX 5-Lipoxygenase FLAP->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Wy_41747 This compound (Hypothesized Inhibitor) Wy_41747->Five_LOX Inhibition

Figure 1: Hypothesized Mechanism of Action for this compound. This diagram illustrates the 5-lipoxygenase pathway and the potential point of inhibition by this compound.

G cluster_1 Purity Assessment Workflow Start Receive Compound Visual_Inspection Visual Inspection Start->Visual_Inspection NMR NMR Analysis Start->NMR KF_Titration Karl Fischer Titration Start->KF_Titration HPLC HPLC Analysis Visual_Inspection->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis KF_Titration->Data_Analysis CoA_Generation Generate Certificate of Analysis Data_Analysis->CoA_Generation Decision Purity Meets Specification? CoA_Generation->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Figure 2: Experimental Workflow for Purity Assessment. This flowchart outlines the sequential steps involved in the comprehensive purity analysis of a chemical compound.

References

Safety Operating Guide

Inability to Identify "Wy 41747" Precludes Provision of Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify a chemical compound with the identifier "Wy 41747" in publicly available scientific and safety databases have been unsuccessful. Without a confirmed chemical identity, it is not possible to provide any specific, safe, or responsible disposal procedures.

The designation "this compound" is likely an internal research code, possibly from an organization such as Wyeth, or a similar internal cataloging system. Such identifiers are often not indexed in public chemical databases or safety literature. The proper and safe disposal of any chemical substance is entirely dependent on its specific physical, chemical, and toxicological properties. Providing generic or speculative disposal information without this critical knowledge would be highly irresponsible and could lead to dangerous situations, including personal injury, environmental contamination, and non-compliance with regulatory requirements.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To ensure the safe handling and disposal of the substance , it is imperative to first positively identify it. The following steps are recommended:

  • Trace the Origin of the Identifier: Consult laboratory notebooks, sample container labels, internal databases, or colleagues to determine the chemical name, CAS number, or other standard identifiers associated with "this compound."

  • Contact the Source: If the material was obtained from another laboratory or a commercial supplier, contact them directly to request the full chemical identity and a Safety Data Sheet (SDS).

  • Consult Your Institutional Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for chemical safety and waste disposal. They can assist in identifying unknown substances and will provide institution-specific protocols for the disposal of hazardous and non-hazardous chemical waste.

  • Obtain the Safety Data Sheet (SDS): Once the chemical is identified, the SDS will provide comprehensive information regarding its hazards, handling precautions, and required disposal methods. Section 13 of the SDS specifically addresses disposal considerations.

The critical importance of proper chemical identification cannot be overstated. Never attempt to handle or dispose of a chemical without a thorough understanding of its properties and associated risks.

Due to the inability to identify "this compound," the requested quantitative data tables, experimental protocols, and procedural diagrams for disposal cannot be generated. Providing such information without a factual basis would be contrary to the principles of laboratory safety and responsible chemical management.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.